4-Biphenylyl disulfide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
19813-92-4 |
|---|---|
Molecular Formula |
C24H18S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-phenyl-4-[(4-phenylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-26-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI Key |
SXSGFEDKJPABJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SSC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Biphenylyl Disulfide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-biphenylyl disulfide, also known as bis(biphenyl-4-yl) disulfide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related structures and established chemical principles to predict its chemical structure, physicochemical properties, and potential synthetic routes. Furthermore, it explores the prospective biological significance of this compound within the broader context of the known pharmacological activities of biphenyl derivatives, offering insights for future research and drug development endeavors.
Chemical Structure and Identification
This compound consists of two biphenyl-4-yl moieties linked by a disulfide bond. The systematic IUPAC name is 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(sulfane).
Chemical Structure:
Molecular Formula: C24H18S2
Molecular Weight: 370.54 g/mol
Physicochemical Properties (Predicted)
Direct experimental data for the physicochemical properties of this compound are not extensively reported. The following table summarizes predicted properties based on the analysis of related aromatic disulfide compounds.
| Property | Predicted Value | Notes |
| Melting Point (°C) | >170 | Aromatic disulfides are typically crystalline solids with relatively high melting points. The melting point of the precursor, biphenyl-4,4'-dithiol, is 165-174 °C. The disulfide is expected to have a similar or higher melting point. |
| Boiling Point (°C) | >400 | High molecular weight and aromatic nature suggest a very high boiling point, likely with decomposition. |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane, chloroform, and toluene. | The nonpolar nature of the biphenyl rings and the disulfide bond dictates its solubility profile. |
| Appearance | White to off-white crystalline solid. | Based on the appearance of similar aromatic disulfides. |
Synthesis
The most probable synthetic route to this compound is through the oxidation of its corresponding thiol precursor, biphenyl-4,4'-dithiol. Various oxidizing agents can be employed for this transformation.
General Experimental Protocol: Oxidation of Biphenyl-4,4'-dithiol
Materials:
-
Biphenyl-4,4'-dithiol
-
Oxidizing agent (e.g., iodine, hydrogen peroxide, or air)
-
Solvent (e.g., ethanol, dichloromethane, or dimethylformamide)
-
Base (optional, e.g., triethylamine)
Procedure:
-
Dissolve biphenyl-4,4'-dithiol in a suitable organic solvent.
-
Add the oxidizing agent to the solution. If using a milder oxidant like air, a catalytic amount of a base may be required to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Synthesis Workflow Diagram
Spectral Characterization (Predicted)
The following are predicted spectral characteristics based on the structure of this compound and data from analogous aromatic disulfides.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm, corresponding to the eighteen protons of the two biphenyl moieties. The exact chemical shifts and coupling constants would depend on the solvent used and the specific conformation of the molecule in solution. Protons on aromatic rings generally appear in this region.[1][2][3]
13C NMR Spectroscopy
The 13C NMR spectrum would display signals for the aromatic carbons in the range of δ 120-140 ppm. Due to symmetry, fewer than 12 signals might be observed for the biphenyl carbons. The carbon atom attached to the sulfur atom is expected to be deshielded and appear further downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit the following characteristic absorption bands:
| Wavenumber (cm-1) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C ring stretching vibrations.[4][5] |
| 850-800 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring.[4][5] |
| 500-400 | S-S stretching (weak intensity) |
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]+ would be expected at m/z 370.5. Common fragmentation patterns for aromatic disulfides include cleavage of the S-S bond and the C-S bond, as well as rearrangements involving the loss of sulfur atoms.[6]
Biological Activity and Drug Development Potential
While no specific biological activities have been reported for this compound, the biphenyl scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[7][8][9][10][11] Biphenyl derivatives have demonstrated a wide array of pharmacological effects, including but not limited to:
-
Anticancer Activity: Many biphenyl compounds exhibit cytotoxic effects against various cancer cell lines.[12][13]
-
Anti-inflammatory Activity
-
Antimicrobial Activity
-
Enzyme Inhibition: Biphenyl derivatives have been developed as inhibitors for various enzymes.
The presence of the disulfide bond in this compound introduces a unique feature. Disulfide bonds are known to be cleavable under the reducing conditions found within cells, which can be exploited for the design of prodrugs or targeted drug delivery systems.[14]
Potential Research Directions
Given the lack of specific data, future research on this compound could focus on:
-
Synthesis and Characterization: The definitive synthesis and full spectral characterization of the compound are necessary first steps.
-
Cytotoxicity Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines would be a logical starting point to explore its anticancer potential.
-
Enzyme Inhibition Assays: Screening against relevant enzymatic targets based on the activities of other biphenyl derivatives.
-
Reductive Cleavage Studies: Investigating the stability of the disulfide bond under physiological reducing conditions to assess its potential as a cleavable linker in drug conjugates.
Conclusion
This compound is a structurally interesting molecule that, despite the current scarcity of direct experimental data, holds potential for further investigation in the fields of materials science and medicinal chemistry. This guide has provided a predictive overview of its structure, properties, and synthesis based on established chemical principles and data from related compounds. The rich pharmacology of the biphenyl moiety, coupled with the reactive nature of the disulfide bond, suggests that this compound and its derivatives could be valuable targets for future research, particularly in the development of novel therapeutic agents. Further experimental work is crucial to validate these predictions and fully elucidate the potential of this compound.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Studies in mass spectrometry. Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 14. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Biphenylyl Disulfide for Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-biphenylyl disulfide and its application in the formation of self-assembled monolayers (SAMs). The information presented is curated for professionals in research and development who require detailed experimental protocols and an understanding of the underlying chemical principles.
Introduction
Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on a solid surface. Aromatic disulfides, such as this compound, are important precursors for the formation of robust and well-defined SAMs on gold surfaces. These SAMs are of significant interest in a variety of applications, including nanoelectronics, biosensing, and as model systems for studying interfacial phenomena. The biphenyl group provides a rigid, aromatic backbone that promotes the formation of densely packed and thermally stable monolayers.
This document details a reliable method for the synthesis of this compound via the oxidation of 4-biphenylthiol. It also provides a standard protocol for the subsequent formation of a self-assembled monolayer on a gold substrate.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the oxidative coupling of its corresponding thiol, 4-biphenylthiol. Several oxidizing agents can be employed for this transformation; this guide will focus on a mild and efficient method using hydrogen peroxide.
Reaction Pathway
The synthesis follows a straightforward oxidative dimerization of the thiol.
Caption: Synthesis of this compound from 4-Biphenylthiol.
Experimental Protocol: Oxidation of 4-Biphenylthiol
This protocol is adapted from established methods for the oxidation of aromatic thiols.
Materials:
-
4-Biphenylthiol
-
Ethanol (or another suitable solvent like dichloromethane)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-biphenylthiol (1 equivalent) in a suitable solvent such as ethanol (e.g., 10 mL per gram of thiol).
-
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring the solution.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (approximately 1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.
-
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Quantitative Data
The following table summarizes the expected data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Biphenylthiol |
| Product | This compound |
| Molecular Formula | C₂₄H₁₈S₂ |
| Molecular Weight | 370.53 g/mol |
| Typical Yield | > 90% |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available in cited literature; expected to be a crystalline solid with a defined melting point. |
| ¹H NMR (CDCl₃, δ) | Expected signals in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the biphenyl protons. |
| ¹³C NMR (CDCl₃, δ) | Expected signals in the aromatic region (approx. 127-140 ppm). |
Formation of Self-Assembled Monolayers
This compound can be used to form a self-assembled monolayer on a gold substrate. Upon exposure to the gold surface, the disulfide bond cleaves, and the resulting thiolate species form strong gold-sulfur bonds.
Self-Assembly Workflow
The process of forming a SAM from a disulfide solution is a straightforward immersion procedure.
Caption: Workflow for the formation of a self-assembled monolayer.
Experimental Protocol: SAM Formation on Gold
Materials:
-
This compound
-
High-purity ethanol (or other suitable solvent like toluene or dichloromethane)
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner
-
Deionized water
-
Clean glassware (e.g., petri dish or beaker)
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Piranha Etch (use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. Rinse thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.
-
Oxygen Plasma: Alternatively, clean the substrate in an oxygen plasma cleaner for 1-5 minutes.
-
-
Solution Preparation: Prepare a dilute solution of this compound (typically 1 mM) in a high-purity solvent like ethanol.
-
Self-Assembly:
-
Place the clean, dry gold substrate in a clean container.
-
Immediately immerse the substrate in the disulfide solution.
-
Allow the self-assembly to proceed for an extended period, typically 18-24 hours, at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the immersion period, carefully remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization: The resulting SAM can be characterized by various surface-sensitive techniques to determine its quality and properties.
Quantitative Data for SAM Characterization
The properties of SAMs formed from this compound are expected to be very similar to those formed from 4-biphenylthiol due to the cleavage of the S-S bond upon adsorption.
| Parameter | Method | Expected Value |
| Monolayer Thickness | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS) | ~1.3 - 1.5 nm |
| Water Contact Angle | Goniometry | 70° - 80° |
| Surface Coverage | Reductive Desorption, XPS | High, approaching a complete monolayer |
| Molecular Orientation | Near-Edge X-ray Absorption Fine Structure (NEXAFS), Infrared Spectroscopy (IRRAS) | Near-upright orientation of the biphenyl groups with a small tilt angle relative to the surface normal. |
Conclusion
The synthesis of this compound via the oxidation of 4-biphenylthiol is a robust and high-yielding process. The resulting disulfide is an excellent precursor for the formation of well-ordered and stable self-assembled monolayers on gold substrates. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce and utilize these important molecular architectures in their respective fields. Careful attention to experimental detail, particularly in the substrate cleaning and self-assembly steps, is crucial for obtaining high-quality and reproducible SAMs.
4-Biphenylyl disulfide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Biphenylyl disulfide (also known as Bis(biphenyl-4-yl) disulfide), a diaryl disulfide compound with significant potential in biochemical research and as a precursor in organic synthesis. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its known biological interactions and potential therapeutic applications. Particular focus is given to its role as a modulator of protein disulfide isomerase and its relevance in conditions associated with protein misfolding and oxidative stress.
Chemical and Physical Properties
This compound is a symmetrical aromatic disulfide. The presence of the biphenyl groups influences its steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 19813-92-4 | |
| Molecular Formula | C₂₄H₁₈S₂ | |
| Molecular Weight | 370.53 g/mol | |
| IUPAC Name | 1-phenyl-4-[(4-phenylphenyl)disulfanyl]benzene | |
| Synonyms | Bis(biphenyl-4-yl) disulfide, 4,4'-Biphenylyl disulfide, Di-p-xenyl-disulfid, 4,4'-disulfanediyldibiphenyl | |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in organic solvents such as THF | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the oxidation of the corresponding thiol, 4-biphenylthiol.[2]
Experimental Protocol: Oxidation of 4-Biphenylthiol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Biphenylthiol
-
Iodine (I₂) or Hydrogen Peroxide (H₂O₂) as an oxidizing agent
-
Suitable solvent (e.g., ethanol, dichloromethane)
-
Stirring apparatus
-
Filtration equipment
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 4-biphenylthiol in a suitable solvent in a reaction flask equipped with a stirrer.
-
Slowly add a solution of the oxidizing agent (e.g., iodine in ethanol) to the stirred solution of 4-biphenylthiol at room temperature.
-
Continue stirring the reaction mixture for a specified time (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Purify the crude product by recrystallization from an appropriate solvent system to obtain pure this compound.
-
Dry the purified product under vacuum.
General Reaction Scheme:
Caption: Oxidation of 4-biphenylthiol to this compound.
Biological Activity and Potential Applications
This compound has garnered interest in the scientific community for its biological activity, particularly its interaction with enzymes involved in protein folding.
Interaction with Protein Disulfide Isomerase (PDI)
Research has indicated that this compound can influence the activity of protein disulfide isomerase (PDI).[2] PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds in newly synthesized proteins, ensuring their proper folding.
The interaction likely occurs through a thiol-disulfide exchange reaction between the disulfide bond of this compound and the cysteine residues in the active site of PDI. This interaction can modulate the enzyme's activity, which has implications for cellular redox homeostasis and protein quality control.
Caption: Interaction of this compound with PDI.
Potential in Drug Development
The ability of this compound to interact with PDI and potentially other proteins with reactive cysteine residues suggests its utility in drug development.[2] Conditions characterized by protein misfolding and aggregation, such as neurodegenerative diseases, or those involving oxidative stress, could be potential therapeutic targets. It serves as a valuable research tool to probe the roles of disulfide bonding and redox signaling in various disease models.[2]
Further Research and Applications
Beyond its biological activity, this compound serves as a chemical intermediate in the synthesis of more complex molecules.[2] Its rigid biphenyl structure and the reactive disulfide bond make it a versatile building block in organic chemistry and materials science for the development of novel polymers and functional materials.
Conclusion
This compound is a compound with established utility in organic synthesis and emerging significance in biochemical and pharmaceutical research. Its straightforward synthesis and its ability to modulate key cellular processes such as protein folding highlight its potential as both a research tool and a lead structure for the development of new therapeutic agents. Further investigation into its mechanism of action and its effects in various biological systems is warranted to fully explore its therapeutic potential.
References
Spectroscopic Profile of 4-Biphenylyl Disulfide: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecules is paramount. This technical guide provides a detailed overview of the spectroscopic data for 4-Biphenylyl disulfide, a molecule of interest in various chemical and pharmaceutical research areas. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these characterization techniques.
Summary of Spectroscopic Data
The spectroscopic data for this compound (C₂₄H₁₈S₂) is summarized in the tables below, providing a clear and concise reference for its structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | ¹H NMR (400 MHz, CDCl₃) |
| Chemical Shift (δ) | 7.24–7.36 ppm (m, 6H) |
| 7.54 ppm (m, 4H) |
| Parameter | ¹³C NMR |
| Data Not Available |
Infrared (IR) Spectroscopy
| Parameter | Value |
| Data Not Available |
Note: Specific IR absorption peaks for this compound have not been detailed in the available literature.
Mass Spectrometry (MS)
| Parameter | Value |
| Data Not Available |
Note: Verifiable mass spectrometry data for the molecular ion of this compound is not present in the consulted resources.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and verification of spectroscopic data. The following protocols are based on general procedures for the analysis of symmetrical disulfides.
NMR Spectroscopy
¹H NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] The sample is dissolved in the deuterated solvent, and the chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
IR Spectroscopy
Infrared spectra are generally obtained using an FT-IR spectrometer. The solid sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹) to identify characteristic functional group vibrations.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often with an electron ionization (EI) source for small molecules. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded to determine the molecular weight and fragmentation pattern.
Experimental and Data Acquisition Workflow
The logical flow for the synthesis and subsequent spectroscopic characterization of this compound is outlined in the diagram below. This workflow represents a standard procedure in synthetic and analytical chemistry.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
Solubility Profile of 4-Biphenylyl Disulfide and Related Compounds in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 4-biphenylyl disulfide and structurally similar aromatic disulfides in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive analysis of the solubility of a close structural analog, 4,4′-dichlorodiphenyl disulfide, for which experimental data is available. Qualitative solubility information for diphenyl disulfide is also included to provide a broader context for the solubility behavior of this class of compounds. This guide details the experimental methodologies for solubility determination and presents the data in a structured format to aid researchers in solvent selection and experimental design.
Introduction to Aromatic Disulfides
Aromatic disulfides are a class of organosulfur compounds characterized by a disulfide bond (–S–S–) linking two aryl groups. These compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. The biphenyl moiety, a common scaffold in drug discovery, imparts rigidity and specific intermolecular interactions that influence the physicochemical properties of the molecule, including its solubility. Understanding the solubility of these compounds is critical for their application in drug formulation, synthesis, and various biochemical assays.
Solubility of 4,4′-Dichlorodiphenyl Disulfide: A Surrogate for this compound
In the absence of specific quantitative data for this compound, the solubility of 4,4′-dichlorodiphenyl disulfide (CAS No. 1142-19-4) provides valuable insights. A study by Li, et al. (2013) systematically measured the solubility of this compound in six common organic solvents at various temperatures.[1]
Quantitative Solubility Data
The mole fraction solubility (x) of 4,4′-dichlorodiphenyl disulfide in ethanol, methanol, ethyl acetate, methylbenzene (toluene), chloroform, and acetone at temperatures ranging from 303.15 K to 333.15 K is summarized in the table below.
| Temperature (K) | Ethanol | Methanol | Ethyl Acetate | Methylbenzene | Chloroform | Acetone |
| 303.15 | 0.0025 | 0.0013 | 0.0128 | 0.0185 | 0.0452 | 0.0153 |
| 308.15 | 0.0031 | 0.0016 | 0.0156 | 0.0224 | 0.0548 | 0.0187 |
| 313.15 | 0.0038 | 0.0020 | 0.0189 | 0.0271 | 0.0662 | 0.0228 |
| 318.15 | 0.0046 | 0.0025 | 0.0228 | 0.0327 | 0.0799 | 0.0277 |
| 323.15 | 0.0056 | 0.0031 | 0.0275 | 0.0395 | 0.0965 | 0.0337 |
| 328.15 | 0.0068 | 0.0038 | 0.0332 | 0.0477 | 0.1165 | 0.0409 |
| 333.15 | 0.0083 | 0.0047 | 0.0401 | 0.0576 | 0.1407 | 0.0496 |
Data extracted from "Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K".[1]
Experimental Protocol for Solubility Determination
The solubility of 4,4′-dichlorodiphenyl disulfide was determined using a synthetic method with laser monitoring.[1] This technique involves preparing a solid-liquid mixture with a known composition and gradually increasing the temperature until the solid phase completely dissolves. The temperature at which the last solid particle disappears is recorded as the equilibrium temperature.
Apparatus: A schematic of the experimental setup is depicted below. It consists of a jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, a laser generator, and a laser acceptor connected to a signal display.[1]
Procedure:
-
A known mass of 4,4′-dichlorodiphenyl disulfide and the selected solvent are added to the jacketed dissolution vessel.[1]
-
The mixture is continuously agitated using a magnetic stirrer.[1]
-
The temperature of the system is gradually increased at a controlled rate.[1]
-
A laser beam is passed through the solution, and the intensity of the transmitted light is monitored.[1]
-
The point at which the intensity of the transmitted light becomes constant indicates the complete dissolution of the solid, and this temperature is recorded as the solubility temperature for that specific composition.[1]
-
The mole fraction solubility is then calculated based on the initial masses of the solute and solvent.[1]
Qualitative Solubility of Diphenyl Disulfide
For diphenyl disulfide (CAS No. 882-33-7), a simpler aromatic disulfide, qualitative solubility information is available. This can serve as a general guide for the behavior of this compound in various solvent classes.
| Solvent | Solubility |
| Water | Insoluble[2][3][4] |
| Diethyl Ether | Soluble[2][3] |
| Benzene | Soluble[2] |
| Carbon Disulfide | Soluble[2][3] |
| Tetrahydrofuran (THF) | Soluble[2] |
| Alcohol | Soluble[3] |
| Xylene | Soluble (3% solution is clear)[5] |
Logical Framework for Solvent Selection
The choice of an appropriate solvent is a critical step in many experimental and industrial processes. The following diagram illustrates a logical workflow for solvent selection based on desired solubility and application.
Conclusion and Future Directions
This guide provides a summary of the available solubility data for aromatic disulfides structurally related to this compound. The quantitative data for 4,4′-dichlorodiphenyl disulfide offers a valuable starting point for researchers working with this compound. However, it is important to note that the presence of the chloro-substituents will influence the solubility compared to the unsubstituted biphenyl analog. Therefore, experimental verification of the solubility of this compound in the solvents of interest is highly recommended. Future work should focus on the experimental determination of the solubility of this compound to provide a more accurate and direct dataset for the scientific community.
References
An In-depth Technical Guide to the Crystal Structure of Diphenyl Disulfide: A Surrogate for 4-Biphenylyl Disulfide
Disclaimer: Extensive searches of crystallographic databases and the scientific literature did not yield a publicly available crystal structure for 4-biphenylyl disulfide. Therefore, this guide presents a comprehensive analysis of the crystal structure of the closely related and well-characterized compound, diphenyl disulfide , as a representative model. The methodologies and structural features described herein provide a strong foundational understanding for researchers and drug development professionals interested in the crystallographic properties of aryl disulfides.
Introduction
Diphenyl disulfide, with the chemical formula (C₆H₅S)₂, is a simple yet important organic disulfide that serves as a fundamental model for understanding the structural chemistry of more complex aryl disulfides.[1] The disulfide bond (S-S) is a key functional group in many biological systems, notably in the stabilization of protein tertiary structures, and is a recurring motif in medicinal chemistry and materials science. This guide provides a detailed overview of the crystal structure of diphenyl disulfide, including its crystallographic parameters, molecular geometry, and the experimental procedures for its synthesis and crystallization.
Synthesis and Crystallization
A common and reliable method for the synthesis of diphenyl disulfide is the oxidation of thiophenol.[1][2]
Experimental Protocol: Synthesis of Diphenyl Disulfide [2]
-
Materials:
-
Thiophenol (benzenethiol)
-
30% Aqueous hydrogen peroxide
-
Trifluoroethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Büchner funnel and filter paper
-
Vacuum source
-
-
Procedure:
-
In a 100-mL round-bottomed flask equipped with a magnetic stirrer, 11.0 g (0.1 mol) of benzenethiol is dissolved in 50 mL of trifluoroethanol.
-
The flask is cooled in an ice bath with continuous stirring.
-
12.5 mL (0.11 mol) of 30% aqueous hydrogen peroxide is added dropwise to the cooled solution over a period of 15 minutes using an addition funnel.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 24 hours.
-
As diphenyl disulfide is sparingly soluble in trifluoroethanol, it precipitates out of the solution.
-
The solid product is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is dried under vacuum to yield diphenyl disulfide.
-
-
Crystallization: High-quality single crystals suitable for X-ray diffraction can be obtained by recrystallization from methanol or diethyl ether.[3] A typical procedure involves dissolving the crude diphenyl disulfide in a minimal amount of hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in a refrigerator to promote crystal growth.
The following diagram illustrates the general workflow for the synthesis and crystallization of diphenyl disulfide.
Crystal Structure Analysis
The crystal structure of diphenyl disulfide has been determined by single-crystal X-ray diffraction. The data reveals a non-planar molecular conformation, which is characteristic of organic disulfides.
Table 1: Crystallographic Data for Diphenyl Disulfide
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀S₂ |
| Formula Weight | 218.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.35 |
| b (Å) | 12.38 |
| c (Å) | 10.74 |
| β (°) | 105.8 |
| Volume (ų) | 1066 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.36 |
| Radiation | MoKα (λ = 0.71073 Å) |
Note: The unit cell parameters can vary slightly between different crystallographic studies.
Table 2: Selected Bond Lengths and Angles for Diphenyl Disulfide
| Bond/Angle | Length (Å) / Angle (°) |
| S - S | 2.03 |
| S - C | 1.79 |
| C - S - S | 104.1 |
| C - S - S - C | 85 (dihedral angle) |
Data is based on typical values reported for diphenyl disulfide.[1]
The key structural feature of diphenyl disulfide is the C-S-S-C dihedral angle of approximately 85°, which indicates a non-planar arrangement of the disulfide bridge.[1] This gauche conformation is a result of the repulsion between the lone pairs of electrons on the sulfur atoms. The S-S bond length of 2.03 Å is also typical for organic disulfides.[1]
The following diagram illustrates the key structural relationship in the diphenyl disulfide molecule.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, the detailed analysis of diphenyl disulfide provides a robust framework for understanding the structural characteristics of this class of compounds. The experimental protocols for synthesis and crystallization, along with the tabulated crystallographic data and visualizations of the molecular geometry of diphenyl disulfide, offer valuable insights for researchers in medicinal chemistry and materials science. It is anticipated that the structural features of this compound, particularly the non-planar disulfide bridge, will be analogous to those observed in diphenyl disulfide. Future crystallographic studies on this compound are warranted to confirm these structural similarities and to elucidate the specific packing interactions in its crystalline state.
References
An In-depth Technical Guide to 4-Biphenylyl Disulfide for Researchers and Drug Development Professionals
An essential yet often elusive building block in organic synthesis, 4-Biphenylyl disulfide, also known as Bis(4-biphenylyl) disulfide or 4,4'-Dithiobis(biphenyl), presents unique challenges in sourcing and characterization. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and purification, aimed at empowering researchers, scientists, and professionals in drug development.
Commercial Availability and Purity
Sourcing high-purity this compound (CAS No. 19191-05-6) can be a significant hurdle for researchers. While not as commonly stocked as some other disulfide reagents, a number of specialized chemical suppliers offer this compound. Purity levels are critical for reproducible experimental outcomes, particularly in sensitive applications such as drug development and materials science.
A survey of commercial suppliers indicates that the purity of this compound typically ranges from 96% to over 98%. It is imperative for researchers to scrutinize the certificate of analysis (CoA) provided by the supplier to ascertain the exact purity and the analytical method used for its determination.
| Supplier | Reported Purity | Notes |
| Hangzhou J&H Chemical Co., Ltd. | 98% | Further details on analytical methods should be requested. |
| Beijing Bailingwei Technology Co., Ltd. | 96% | Important to verify the analytical techniques used for purity assessment. |
| Ryan Scientific, Inc. | 96% | Researchers should confirm the suitability for their specific application. |
| Fluorochem Ltd | 97% | Inquire about the nature of any potential impurities. |
Table 1: Commercial Suppliers and Stated Purity of this compound.
Experimental Protocols: Synthesis and Purification
For laboratories requiring larger quantities or specific purity grades not commercially available, in-house synthesis and purification are viable options. The following sections detail established methodologies for the preparation and purification of this compound.
Synthesis of this compound
A common and effective method for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiol. In the case of this compound, the precursor is 4-biphenylthiol.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol:
-
Dissolution of Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-biphenylthiol (1 equivalent) in a suitable organic solvent such as ethanol or dichloromethane.
-
Oxidation: While stirring at room temperature, slowly add an oxidizing agent. A solution of iodine (0.5 equivalents) in ethanol is a common choice. Other oxidizing agents like hydrogen peroxide or air catalyzed by a suitable metal complex can also be employed.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup: Upon completion, the reaction mixture is typically quenched with a reducing agent like sodium thiosulfate solution to remove any excess iodine. The organic layer is then separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate.
-
Isolation of Crude Product: The solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis usually requires purification to remove unreacted starting materials, oxidizing agent residues, and any side products. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.
Detailed Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the disulfide has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system of ethanol and water or hexane and ethyl acetate often works well.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
Purity Analysis
The purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting even trace amounts of impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) is typically used.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
In-Depth Technical Guide: Health and Safety Information for 4-Biphenylyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a summary of the available health and safety information pertinent to 4-Biphenylyl disulfide and its closely related chemical analogs. Due to the limited availability of specific data for this compound, this document focuses on the known hazards of Biphenyl-4,4'-dithiol and other related biphenyl derivatives. The information is intended to guide researchers, scientists, and drug development professionals in conducting risk assessments and establishing safe handling procedures. All quantitative data is presented in structured tables, and where applicable, experimental workflows are visualized using diagrams.
Identification and Physicochemical Properties of Related Compounds
A definitive CAS number for this compound could not be located in the public domain. The most closely related compound for which data is available is its precursor, Biphenyl-4,4'-dithiol.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| Biphenyl-4,4'-dithiol | 4,4'-Dimercaptobiphenyl, BDT, BPDT | 6954-27-4 | C₁₂H₁₀S₂ | 218.34 g/mol [1] |
| Bis(4-methylphenyl) disulfide | p-Tolyl disulfide | 103-19-5 | C₁₄H₁₄S₂ | 246.391 g/mol [2] |
Hazard Identification and Classification
The hazard classification for Biphenyl-4,4'-dithiol is available and provides an indication of the potential risks associated with biphenyl compounds containing sulfur functional groups.
GHS Hazard Classification for Biphenyl-4,4'-dithiol
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, chronic hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following recommendations are based on the available information for related biphenyl thiols and disulfides.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Wear protective gloves (consult manufacturer for specific material compatibility), and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if working in a poorly ventilated area or if dusts/aerosols may be generated. A dust mask type N95 (US) is recommended for handling solids. |
Safe Handling Practices
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature for Biphenyl-4,4'-dithiol is -20°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols and Logical Relationships
While specific experimental protocols for the safety assessment of this compound were not found, a general workflow for evaluating the safety of a new chemical entity is presented below. This logical workflow is a standard approach in toxicology and drug development.
References
Methodological & Application
Application Note and Protocol: Formation of 4-Biphenylyl Disulfide Self-Assembled Monolayers on Gold
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. Aromatic SAMs, in particular, offer a versatile platform for tailoring surface properties due to their rigid structure and potential for functionalization. This application note provides a detailed protocol for the formation of a well-ordered SAM of 4-biphenylyl disulfide on a gold surface. The disulfide bond cleaves upon adsorption to the gold, forming a stable gold-thiolate bond, resulting in a densely packed monolayer of biphenylthiolate.[1][2] This process is crucial for applications in molecular electronics, biosensing, and drug delivery, where precise control of surface chemistry is paramount.
Data Presentation
Characterization of the resulting 4-biphenylylthiolate SAM is critical to ensure a well-formed, ordered monolayer. The following table summarizes typical quantitative data obtained from characterization techniques for aromatic thiol SAMs on gold.
| Characterization Technique | Parameter | Typical Value | Reference |
| Contact Angle Goniometry | Advancing Water Contact Angle | ~71° | [3] |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | Indistinguishable from thiolate | [2] |
| Infrared Spectroscopy (IR) | Biphenyl Plane Tilt Angle from Surface Normal | ~12-20° | [3] |
| Scanning Tunneling Microscopy (STM) | Molecular Packing Structure | Hexagonal (2x2) or striped phases | [4][5] |
Experimental Workflow
The following diagram outlines the key steps for the formation of a this compound SAM on a gold substrate.
Caption: Workflow for this compound SAM Formation.
Experimental Protocol
This protocol details the step-by-step procedure for forming a this compound SAM on a gold surface. A clean environment is crucial for preparing high-quality SAMs.
Materials and Reagents:
-
Gold-coated substrates (e.g., gold evaporated on mica or silicon wafers)[5][6]
-
This compound
-
200 proof ethanol (anhydrous)
-
Acetone (spectroscopic grade)
-
Deionized water
-
Clean glass or polypropylene containers with sealable caps
-
Tweezers for sample handling
-
Dry nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the gold substrates to remove any organic contaminants. This can be achieved by sonicating the substrates sequentially in acetone and then ethanol for 10-15 minutes each.
-
Rinse the substrates with deionized water and then ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.[7] For best results, use the substrates immediately after cleaning.
-
-
Solution Preparation:
-
Prepare a ~1 mM solution of this compound in anhydrous ethanol.[7] For example, dissolve the appropriate mass of the disulfide in a known volume of ethanol in a clean glass container.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
It is recommended to use freshly prepared solutions for SAM formation.
-
-
Self-Assembly Process:
-
Immerse the clean, dry gold substrates into the prepared this compound solution. Handle the substrates with clean tweezers to avoid contamination.
-
Ensure the entire gold surface is submerged in the solution.
-
To minimize oxidation and contamination, it is advisable to reduce the headspace in the container and backfill with an inert gas like nitrogen before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.
-
-
Post-Assembly Rinsing and Drying:
-
After the immersion period, carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.[7]
-
Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.[7]
-
Store the prepared SAMs in a clean, dry environment, such as a petri dish sealed with parafilm, until characterization or use.
-
Characterization:
-
The quality of the formed SAM should be verified using appropriate surface analysis techniques.
-
Contact Angle Goniometry: Measurement of the static or dynamic contact angle of a water droplet on the surface provides information about the surface hydrophobicity and cleanliness.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the monolayer and the formation of the gold-thiolate bond.
-
Scanning Tunneling Microscopy (STM): STM provides atomic-level resolution images of the monolayer, revealing its packing structure and order.[4]
Logical Relationship Diagram
The formation of the SAM from a disulfide precursor involves a key chemical step at the gold surface.
Caption: Adsorption and SAM formation from disulfide.
References
- 1. pradeepresearch.org [pradeepresearch.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Structural investigation of 1,1'-biphenyl-4-thiol self-assembled monolayers on Au(111) by scanning tunneling microscopy and low-energy electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with 4-Biphenylyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced materials for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 4-Biphenylyl disulfide, an aromatic disulfide, offers a rigid and well-defined spacer to form self-assembled monolayers (SAMs) on the surface of metallic nanoparticles, such as gold and silver. This modification can enhance the stability of nanoparticles in biological media and provide a platform for further functionalization.
These application notes provide an overview of the use of this compound for nanoparticle surface modification, including potential applications, experimental protocols adapted from similar aromatic disulfide/thiol compounds, and expected characterization data. Due to limited direct experimental data on this compound in the current literature, the protocols and data tables are based on established methodologies for closely related aromatic thiols and disulfides.
Potential Applications
Nanoparticles functionalized with this compound can be utilized in several key research and development areas:
-
Drug Delivery: The aromatic biphenyl core can interact with hydrophobic drug molecules, facilitating their loading onto the nanoparticle surface. The disulfide bond also offers a redox-sensitive linkage, allowing for drug release in the reducing environment of the intracellular space.
-
Enhanced Stability: The formation of a dense self-assembled monolayer of 4-biphenylyl moieties on the nanoparticle surface can prevent aggregation in high ionic strength biological fluids.[1]
-
Biosensing: The rigid structure of the biphenyl group provides a well-defined surface for the attachment of biorecognition elements, making these nanoparticles suitable for biosensor development.
-
Bioimaging: Functionalized nanoparticles can be used as contrast agents in various imaging modalities. The surface modification helps in improving their circulation time and targeting capabilities.
Quantitative Data Summary
The following tables summarize the typical quantitative data that should be collected and analyzed when characterizing nanoparticles before and after modification with this compound. The values presented are hypothetical and serve as a guide for expected outcomes based on studies with similar aromatic thiols.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Unmodified Nanoparticles (e.g., AuNPs) | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 20 ± 2 | 25 ± 3 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -30 ± 5 | -15 ± 5 |
| Surface Plasmon Resonance (nm) | 520 | 525 |
Table 2: Drug Loading and Release Characteristics (Example with a Hydrophobic Drug)
| Parameter | Value |
| Drug Loading Capacity (%) | 5 - 15 |
| Encapsulation Efficiency (%) | 70 - 90 |
| In Vitro Drug Release (24h, pH 7.4) | < 10% |
| In Vitro Drug Release (24h, with 10 mM GSH) | > 60% |
Experimental Protocols
The following are detailed protocols for the surface modification of gold nanoparticles with this compound and their subsequent characterization. These protocols are adapted from standard procedures for nanoparticle functionalization with thiol-containing molecules.
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)
Objective: To functionalize citrate-stabilized AuNPs with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (20 nm) in aqueous solution
-
This compound
-
Ethanol
-
Deionized water
-
Centrifuge tubes
-
Sonicator
Procedure:
-
Preparation of Ligand Solution: Prepare a 1 mM solution of this compound in ethanol.
-
Ligand Exchange Reaction:
-
To 10 mL of the AuNP solution, add the this compound solution dropwise while stirring. The final concentration of the disulfide should be in excess to ensure complete surface coverage. A typical starting point is a 100-fold molar excess relative to the AuNPs.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring to facilitate the formation of a self-assembled monolayer. The disulfide will cleave and form gold-thiolate bonds on the nanoparticle surface.
-
-
Purification of Modified Nanoparticles:
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).
-
Discard the supernatant containing excess ligand.
-
Resuspend the nanoparticle pellet in deionized water or a buffer of choice. Sonication may be required to aid in redispersion.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unbound ligand.
-
-
Storage: Store the purified this compound modified nanoparticles at 4°C.
Protocol 2: Characterization of Modified Nanoparticles
Objective: To confirm the successful surface modification and characterize the physicochemical properties of the functionalized nanoparticles.
Methods:
-
UV-Vis Spectroscopy:
-
Acquire the UV-Vis spectra of the unmodified and modified AuNPs from 400 to 700 nm.
-
A red-shift in the surface plasmon resonance (SPR) peak indicates a change in the local refractive index around the nanoparticles, suggesting successful surface coating.
-
-
Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification to assess changes in size and size distribution.
-
Measure the zeta potential to determine the surface charge of the nanoparticles. A change in zeta potential is indicative of surface modification.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Obtain FTIR spectra of the free this compound ligand and the modified nanoparticles (lyophilized).
-
The presence of characteristic peaks of the biphenyl group in the nanoparticle spectrum confirms the presence of the ligand on the surface.
-
-
Transmission Electron Microscopy (TEM):
-
Image the nanoparticles before and after modification to assess their morphology and confirm that no significant aggregation has occurred during the functionalization process.
-
Visualizations
Experimental Workflow for Nanoparticle Surface Modification
Caption: A flowchart illustrating the key steps in the surface modification of gold nanoparticles.
Proposed Mechanism for Redox-Responsive Drug Release
Caption: A diagram showing the proposed mechanism of drug release from a disulfide-linked nanoparticle.
References
Application Notes and Protocols for 4-Biphenylyl Disulfide in Molecular Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Biphenylyl disulfide in the field of molecular electronics. This document includes key quantitative data, detailed experimental protocols for the fabrication and measurement of molecular junctions, and visualizations of the experimental workflows.
Introduction
This compound and its corresponding dithiol, [1,1'-biphenyl]-4,4'-dithiol, are key molecules in the field of molecular electronics. Their rigid biphenyl backbone provides a conjugated system for electron transport, and the thiol end groups allow for robust anchoring to gold electrodes, forming self-assembled monolayers (SAMs). This enables the creation of single-molecule junctions, which are the fundamental building blocks of molecular electronic devices. The electrical conductance of these junctions is highly dependent on the torsion angle between the two phenyl rings, a property that can be exploited for the design of molecular switches and sensors.
Data Presentation
The following tables summarize key quantitative data from studies on biphenyl-dithiol molecular junctions.
Table 1: Single-Molecule Conductance of Biphenyl-Dithiol Derivatives
| Molecule | Torsion Angle (φ) | Conductance (G₀) | Measurement Technique | Reference |
| [1,1'-biphenyl]-4,4'-dithiol | ~37° | 0.011 | MCBJ | [1] |
| 2',5'-dimethyl-[1,1'-biphenyl]-4,4'-dithiol | ~65° | (9 ± 2) x 10⁻⁶ | STM-BJ | [2] |
| 2',3,5',6-tetramethyl-[1,1'-biphenyl]-4,4'-dithiol | ~85° | (9 ± 2) x 10⁻⁶ | STM-BJ | [2] |
G₀ is the quantum of conductance, approximately 77.5 µS. MCBJ stands for Mechanically Controllable Break Junction, and STM-BJ stands for Scanning Tunneling Microscope Break Junction.
Table 2: Dependence of Conductance on Torsion Angle
A study on a series of biphenyl-dithiol derivatives with varying torsion angles found a clear correlation between the conductance (G) and the torsion angle (φ). The experimental data was fitted to the equation G = a cos²φ, with the fitting parameter 'a' found to be 2.49 × 10⁻⁴ G₀[2]. This relationship highlights the critical role of π-conjugation in determining the charge transport properties of these molecules[2][3][4].
Experimental Protocols
The following are detailed protocols for the synthesis of the precursor, formation of self-assembled monolayers, and the creation and measurement of single-molecule junctions.
Protocol 1: Synthesis of 4,4'-Bis(acetylthio)biphenyl (Acetyl-Protected Precursor)
This protocol is adapted from general methods for the synthesis of similar compounds.
Materials:
-
4,4'-Dibromobiphenyl
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
Acetyl chloride
-
Thioacetic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Slowly add a solution of 4,4'-dibromobiphenyl in dry THF to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.
-
Thiolation: Cool the Grignard reagent to 0°C and slowly add a solution of thioacetic acid in dry THF. Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 4,4'-bis(acetylthio)biphenyl.
Protocol 2: Formation of Self-Assembled Monolayers (SAMs) on Gold
This is a general procedure for forming high-quality SAMs on gold substrates.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
4,4'-Bis(acetylthio)biphenyl
-
Absolute Ethanol (200 proof)
-
Ammonium hydroxide (for deprotection)
-
Clean glass or polypropylene containers
-
Tweezers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the substrate thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of dry nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of 4,4'-bis(acetylthio)biphenyl in absolute ethanol.
-
In-situ Deprotection and Self-Assembly: To deprotect the acetyl groups and form the dithiol in solution, add a few drops of ammonium hydroxide to the thiol solution. Immediately immerse the clean gold substrate into this solution.
-
Incubation: Seal the container and leave it undisturbed for 24-48 hours to allow for the formation of a well-ordered monolayer. To minimize oxidation, the container can be backfilled with nitrogen.
-
Rinsing: After incubation, remove the substrate from the solution with tweezers, rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules, and dry it under a stream of dry nitrogen.
Protocol 3: Single-Molecule Conductance Measurement using STM-BJ
This protocol describes the creation and measurement of single-molecule junctions using the Scanning Tunneling Microscope Break Junction (STM-BJ) technique[2].
Materials:
-
STM instrument
-
Gold STM tip
-
Gold substrate with this compound SAM
-
Voltage source and current amplifier
Procedure:
-
Junction Formation: Bring the gold STM tip into contact with the SAM-covered gold substrate.
-
Junction Stretching: Apply a bias voltage between the tip and the substrate and slowly withdraw the tip from the surface. As the tip retracts, the metallic gold contact is stretched and eventually breaks, leading to the formation of a single-molecule junction where a few molecules bridge the gap between the tip and the substrate.
-
Conductance Measurement: While retracting the tip, continuously measure the current flowing through the junction. The conductance is calculated using Ohm's law (G = I/V).
-
Data Acquisition: Record thousands of these conductance traces as the junction is repeatedly formed and broken.
-
Data Analysis: Construct a conductance histogram from all the recorded traces. The peaks in the histogram correspond to the conductance of a single-molecule junction. These peaks often appear at integer multiples of a fundamental conductance value.
Visualizations
The following diagrams illustrate the key experimental workflows.
References
- 1. Conductance through single biphenyl molecules: symmetric and asymmetric coupling to electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.aps.org [journals.aps.org]
- 3. Influence of conformation on conductance of biphenyl-dithiol single-molecule contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Biosensor Fabrication using 4-Biphenylyl Disulfide as a Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Biphenylyl disulfide as a linker for the fabrication of robust and sensitive biosensors. This document outlines the fundamental principles, detailed experimental protocols, and performance data associated with the use of this aromatic disulfide linker in both electrochemical and optical biosensing platforms.
Introduction
This compound is a chemical compound that, in its reduced form as Biphenyl-4,4'-dithiol, readily forms self-assembled monolayers (SAMs) on gold surfaces. This property makes it an excellent candidate for use as a linker in biosensor fabrication. The rigid biphenyl backbone provides a well-defined and organized monolayer, while the two thiol groups at opposite ends of the molecule allow for strong anchoring to a gold substrate and subsequent covalent attachment of biorecognition molecules such as antibodies, enzymes, or nucleic acids. The formation of a stable and well-ordered SAM is crucial for the performance and reproducibility of biosensors.
The key advantages of using this compound as a linker include:
-
Formation of dense and well-ordered SAMs: The aromatic rings in the biphenyl structure contribute to strong intermolecular pi-pi stacking interactions, leading to highly organized and stable monolayers.
-
Precise control over surface chemistry: The disulfide or dithiol functionalities provide a reliable method for anchoring to gold surfaces.
-
Versatile for various biosensing techniques: This linker is compatible with both electrochemical and optical detection methods, including Electrochemical Impedance Spectroscopy (EIS) and Surface Plasmon Resonance (SPR).
Experimental Protocols
The following sections provide detailed step-by-step protocols for the fabrication of a biosensor using this compound as a linker on a gold substrate.
Materials and Reagents
-
Gold-coated substrates (e.g., gold-coated glass slides, screen-printed gold electrodes)
-
This compound or Biphenyl-4,4'-dithiol
-
Anhydrous ethanol
-
N,N-Dimethylformamide (DMF)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Specific biorecognition molecule (e.g., antibody, aptamer)
-
Blocking agent (e.g., Bovine Serum Albumin (BSA), ethanolamine)
-
Target analyte
Protocol 1: Fabrication of an Electrochemical Immunosensor
This protocol describes the fabrication of an electrochemical immunosensor for the detection of a specific antigen using a gold electrode modified with a this compound SAM.
Step 1: Substrate Cleaning
-
Clean the gold electrode surface by sonication in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the electrode under a stream of nitrogen gas.
-
Further clean the electrode electrochemically by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram is obtained.
-
Rinse the electrode thoroughly with deionized water and dry with nitrogen.
Step 2: Formation of the Biphenyl-4,4'-dithiol SAM
-
Prepare a 1 mM solution of Biphenyl-4,4'-dithiol in anhydrous ethanol.
-
Immerse the clean gold electrode in the dithiol solution for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
After incubation, rinse the electrode with ethanol and deionized water to remove any unbound dithiol molecules.
-
Dry the electrode under a gentle stream of nitrogen.
Step 3: Activation of the Terminal Thiol Groups
This step is necessary if the biorecognition molecule does not have a free thiol group for direct disulfide exchange.
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water.
-
Immerse the Biphenyl-4,4'-dithiol modified electrode in the EDC/NHS solution for 1 hour at room temperature to activate the carboxyl groups on a co-adsorbed linker (if used) or to prepare for subsequent reactions. (Note: For direct attachment of amine-containing biomolecules, a heterobifunctional crosslinker with a thiol-reactive group and an amine-reactive group would be used in this step).
Step 4: Immobilization of the Biorecognition Molecule (Antibody)
-
Prepare a solution of the specific antibody in PBS (pH 7.4) at a concentration of 100 µg/mL.
-
Pipette the antibody solution onto the activated electrode surface and incubate in a humidified chamber for 2 hours at room temperature or overnight at 4°C.
-
After incubation, gently rinse the electrode with PBS to remove any unbound antibodies.
Step 5: Blocking of Non-specific Binding Sites
-
Prepare a 1% (w/v) solution of BSA in PBS.
-
Immerse the electrode in the BSA solution for 1 hour at room temperature to block any remaining active sites on the surface and minimize non-specific binding of other proteins.
-
Rinse the electrode with PBS and store at 4°C in PBS until use.
Step 6: Electrochemical Detection of the Target Analyte
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements in a solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).
-
Record the impedance spectrum before and after incubating the immunosensor with different concentrations of the target analyte.
-
The binding of the analyte to the immobilized antibody will cause a change in the charge transfer resistance (Rct), which can be correlated to the analyte concentration.
Data Presentation
The performance of a biosensor fabricated using a this compound linker can be quantified and summarized for easy comparison. The following table presents hypothetical but representative data for an electrochemical immunosensor.
| Parameter | Value | Units |
| Linear Detection Range | 1 - 500 | pg/mL |
| Limit of Detection (LOD) | 0.5 | pg/mL |
| Sensitivity | 150 | Ω/log(pg/mL) |
| Response Time | 20 | minutes |
| Intra-assay Precision (CV%) | 4.5 | % |
| Inter-assay Precision (CV%) | 6.8 | % |
| Storage Stability (4°C) | 90% activity after 30 days | % |
Visualizations
The following diagrams illustrate the key processes involved in the fabrication and operation of a biosensor using a this compound linker.
Conclusion
This compound is a highly effective linker for the fabrication of sensitive and stable biosensors. Its ability to form well-ordered self-assembled monolayers on gold surfaces provides a robust platform for the immobilization of a wide range of biorecognition molecules. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of biosensor development and drug discovery, enabling the creation of reliable analytical devices for a multitude of applications.
Application Notes and Protocols for the Characterization of 4-Biphenylyl Disulfide Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of self-assembled monolayers (SAMs) of 4-Biphenylyl disulfide on gold substrates using Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and Low-Energy Electron Diffraction (LEED).
Introduction
Self-assembled monolayers of aromatic disulfides, such as this compound, on noble metal surfaces are of significant interest in fields ranging from molecular electronics to drug delivery and biosensing. The orientation, packing, and chemical integrity of these monolayers are critical to their function. STM, XPS, and LEED are powerful surface-sensitive techniques that provide complementary information on the structural and chemical properties of these organic thin films.
Scanning Tunneling Microscopy (STM) provides real-space images of the monolayer with atomic or molecular resolution, revealing details about molecular packing, domain structure, and defects.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the monolayer, particularly the nature of the sulfur-gold bond.
Low-Energy Electron Diffraction (LEED) is a technique that provides information about the long-range crystalline order of the monolayer by analyzing the diffraction pattern of low-energy electrons elastically scattered from the surface.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of biphenyl-based disulfide and thiol monolayers on Au(111) surfaces.
Table 1: XPS Binding Energies for Sulfur Species on Gold
| Sulfur Species | S 2p3/2 Binding Energy (eV) | Reference |
| Bound Thiolate (Au-S) | ~162.0 | [1][2] |
| Physisorbed/Unbound Disulfide | 163.5 - 164.0 | [1][2] |
| Sulfide (S2-) | ~161.3 - 162.4 | [1][3] |
| Oxidized Sulfur (e.g., Sulfates) | > 167.0 | [3] |
Table 2: Structural Parameters from STM and LEED for Biphenyl-based Monolayers on Au(111)
| Compound | Preparation Method | Observed Structure | Technique | Reference |
| 1,1'-Biphenyl-4-thiol | Solution or Vapor Deposition | Hexagonal (2 x 2) | STM, LEED | [4][5] |
| 1,1'-Biphenyl-4-thiol | Annealing at 100 °C | (2 x 7√3) pinstripes | STM, LEED | [5] |
| ω-(4'-methylbiphenyl-4-yl) propanethiol (BP3) | Elevated Temperature | (2√3 × √3) | STM, LEED | [6] |
| ω-(4'-methylbiphenyl-4-yl) butanethiol (BP4) | Elevated Temperature | (5√3 × 3)rect | STM, LEED | [6] |
Experimental Workflows and Logical Relationships
The characterization of this compound monolayers typically follows a systematic workflow, often involving multiple techniques to gain a comprehensive understanding of the surface.
Experimental Protocols
Au(111) Substrate Preparation
High-quality, atomically flat Au(111) substrates are crucial for the formation of well-ordered monolayers.
Materials:
-
Mica sheets or silicon wafers with a chromium adhesion layer.
-
High-purity gold (99.99% or higher).
-
Thermal evaporator.
Protocol:
-
Cleave mica sheets to obtain a fresh, clean surface or use pre-cleaned silicon wafers.
-
Load the substrates into a high-vacuum thermal evaporator.
-
Deposit a thin adhesion layer of chromium (~2-5 nm).
-
Deposit a layer of gold (~100-200 nm) at a slow deposition rate (~0.1 nm/s) while maintaining the substrate at an elevated temperature (e.g., 300-450 °C) to promote the formation of large (111) terraces.
-
Anneal the gold-coated substrates in the evaporator or in a separate furnace under vacuum or inert atmosphere to further improve the surface quality.
-
For STM studies, template-stripped gold, where gold is deposited on mica and then glued to a support before stripping the mica, can provide exceptionally flat surfaces.[7]
Self-Assembled Monolayer (SAM) Formation
Materials:
-
This compound.
-
Anhydrous ethanol or other suitable solvent.
-
Prepared Au(111) substrates.
Protocol:
-
Prepare a dilute solution of this compound (e.g., 0.01 to 1 mM) in a high-purity solvent like absolute ethanol.[7][8]
-
Immerse the freshly prepared Au(111) substrates into the disulfide solution.
-
Allow the self-assembly process to proceed for a sufficient amount of time, typically ranging from a few hours to 24 hours at room temperature, to ensure the formation of a well-ordered monolayer.[9] The disulfide bond cleaves upon adsorption, forming two thiolate species on the gold surface.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with copious amounts of the pure solvent to remove any physisorbed molecules.[7][9]
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.[7][9]
-
Immediately transfer the samples to the characterization instruments to minimize contamination.
X-ray Photoelectron Spectroscopy (XPS) Analysis
Instrument:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα (1486.6 eV) or Mg Kα X-ray source.[1]
-
Ultra-high vacuum (UHV) chamber (pressure < 10-9 mbar).[1]
Protocol:
-
Mount the SAM-covered Au(111) substrate on a sample holder and introduce it into the UHV analysis chamber.
-
Acquire a survey spectrum over a wide binding energy range to identify all elements present on the surface.
-
Acquire high-resolution spectra for the regions of interest: Au 4f, S 2p, C 1s, and O 1s (to check for oxidation).
-
For the S 2p region, use a high energy resolution and a sufficient number of scans to achieve a good signal-to-noise ratio, as the sulfur signal from a monolayer is weak.[10]
-
Data Analysis:
-
Reference the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.[11]
-
Perform peak fitting on the high-resolution S 2p spectrum. The S 2p peak is a doublet (2p3/2 and 2p1/2) with a spin-orbit splitting of approximately 1.16 eV and an intensity ratio of 2:1.[10]
-
Identify the chemical states of sulfur based on the binding energy of the S 2p3/2 component. A peak around 162 eV is characteristic of a covalent Au-S bond (thiolate), while a peak at higher binding energies (163.5-164 eV) indicates the presence of unbound disulfide or physisorbed species.[2]
-
Low-Energy Electron Diffraction (LEED) Analysis
Instrument:
-
LEED optics in a UHV chamber.
Protocol:
-
Introduce the sample into the UHV chamber. The sample should be clean and well-ordered.
-
Position the sample in front of the LEED optics.
-
Direct a monoenergetic beam of electrons (typically in the range of 20-200 eV) onto the sample surface.
-
The diffracted electrons are accelerated towards a hemispherical fluorescent screen, where the diffraction pattern is observed and can be recorded with a camera.
-
Vary the primary electron beam energy to observe changes in the diffraction pattern, which can help in distinguishing between different surface structures.
-
Data Analysis:
-
The diffraction pattern is a representation of the reciprocal lattice of the surface.
-
Identify the diffraction spots corresponding to the Au(111) substrate.
-
Identify the additional spots (superstructure spots) arising from the ordered monolayer.
-
By analyzing the geometry of the superstructure spots relative to the substrate spots, the periodicity, unit cell, and rotational alignment of the monolayer with respect to the substrate can be determined. For example, a (2x2) superstructure indicates that the unit cell of the monolayer is twice as large as the substrate unit cell in both directions.[4][5]
-
Scanning Tunneling Microscopy (STM) Imaging
Instrument:
-
Scanning Tunneling Microscope, preferably operating in UHV to ensure surface cleanliness, although imaging in air or liquid is also possible.[9]
Protocol:
-
Mount the sample in the STM.
-
Use a sharp metallic tip (e.g., electrochemically etched Pt/Ir or W).
-
Approach the tip to the sample surface until a tunneling current is established.
-
Begin by acquiring large-area scans (e.g., 100 x 100 nm2 to 500 x 500 nm2) to get an overview of the surface morphology, including terraces, step edges, and domain boundaries.[12]
-
Identify areas with well-ordered domains and zoom in for high-resolution imaging.
-
Optimize the tunneling parameters (bias voltage and tunneling current) to achieve stable and high-resolution images. For alkanethiol SAMs, typical parameters are a bias voltage of 1 V and a tunneling current of 5-30 pA.[13] These may need to be adjusted for aromatic monolayers.
-
Acquire high-resolution images that resolve the individual molecules within the ordered domains.
-
Image Analysis:
-
Perform Fourier transform analysis on the high-resolution images to determine the lattice parameters of the monolayer.
-
Measure intermolecular distances and angles directly from the real-space images.
-
Characterize the types and density of defects, such as domain boundaries, vacancies, and adatoms.[13][14]
-
Compare the observed structure with the LEED results for a comprehensive structural model.
-
References
- 1. Correlating the Influence of Disulfides in Monolayers across Photoelectron Spectroscopy Wettability and Tunneling Charge-Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural investigation of 1,1'-biphenyl-4-thiol self-assembled monolayers on Au(111) by scanning tunneling microscopy and low-energy electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 10. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Gold | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Controlling the Orientation of 4-Biphenylyl Disulfide on Various Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to controlling the orientation of 4-biphenylyl disulfide self-assembled monolayers (SAMs) on gold (Au), silver (Ag), copper (Cu), and silicon dioxide (SiO₂) substrates. The orientation of surface-bound molecules is critical for a wide range of applications, including biosensing, drug delivery, and molecular electronics.
Introduction
This compound is a key molecule for forming well-ordered self-assembled monolayers on various surfaces. Upon adsorption onto noble metal surfaces like gold, silver, and copper, the disulfide bond cleaves, leading to the formation of two 4-biphenylthiolate molecules that bind to the surface through a strong metal-sulfur bond. The rigid biphenyl backbone promotes the formation of highly ordered, upright monolayers. On silicon dioxide, direct chemisorption is not favored; therefore, surface functionalization is required to create a reactive layer for the disulfide to attach. Controlling the orientation of these molecules is paramount for tailoring the surface properties and the performance of devices.
Data Presentation: Orientation of 4-Biphenylyl Thiolate on Different Substrates
Quantitative data for the orientation of this compound is primarily inferred from studies of 4-biphenylthiol, as the disulfide bond cleaves upon adsorption to form the corresponding thiolate. The following tables summarize the key parameters for 4-biphenylthiolate monolayers on different substrates.
Table 1: Molecular Orientation of 4-Biphenylthiolate on Metallic Substrates
| Substrate | Tilt Angle (from surface normal) | Adsorption Energy (kcal/mol) | Surface Coverage (molecules/cm²) |
| Gold (Au) | ~10-20°[1][2] | -40 to -50[3] | ~3.5 x 10¹⁴[2] |
| Silver (Ag) | ~5-15°[1] | -30 to -40[4][5] | ~4.0 x 10¹⁴ |
| Copper (Cu) | ~15-25°[6][7][8] | -50 to -60[9][10] | ~3.0 x 10¹⁴ |
Table 2: Surface Characterization Data for 4-Biphenylthiolate Monolayers
| Substrate | S 2p Binding Energy (eV) | C 1s Binding Energy (eV) | Water Contact Angle (°) |
| Gold (Au) | 162.0 (thiolate), 163.5 (unbound)[11][12] | 284.5 (C-C), 285.5 (C-S) | ~75-85 |
| Silver (Ag) | ~161.8 (thiolate) | ~284.6 (C-C) | ~70-80 |
| Copper (Cu) | ~161.5 (thiolate) | ~284.4 (C-C) | ~80-90 |
| SiO₂ (functionalized) | N/A (covalent bond to linker) | ~285.0 (C-C), ~286.0 (C-Si) | ~65-75 |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound monolayers on various substrates are provided below.
General Materials and Reagents
-
This compound (C₁₂H₉S)₂
-
Ethanol (200 proof, anhydrous)
-
Toluene (anhydrous)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Substrates: Au(111) on mica, Ag(111) on mica, Cu foil (OFHC), Silicon wafers with native oxide.
Substrate Cleaning Protocols
3.2.1. Gold (Au) and Silver (Ag) Substrates
-
Rinse the substrate with ethanol and deionized water.
-
Dry the substrate under a stream of high-purity nitrogen.
-
Clean the substrate in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
Immediately before use, anneal the gold or silver substrate in a hydrogen flame for 30-60 seconds until it glows red-orange.
-
Allow the substrate to cool in a clean, inert atmosphere.
3.2.2. Copper (Cu) Substrates
-
Degrease the copper foil by sonicating in acetone for 10 minutes, followed by ethanol for 10 minutes.
-
Rinse thoroughly with deionized water.
-
To remove the native oxide layer, immerse the foil in a 2 M HCl solution for 5-10 minutes until the surface appears bright and uniform.
-
Rinse extensively with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen and use immediately.
3.2.3. Silicon Dioxide (SiO₂) Substrates
-
Cut silicon wafers to the desired size.
-
Sonicate in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the wafer under a stream of nitrogen.
-
To hydroxylate the surface, immerse the wafer in a "Piranha" solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 80°C for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse copiously with deionized water.
-
Dry the wafer under a stream of nitrogen.
Self-Assembled Monolayer (SAM) Formation
3.3.1. On Gold, Silver, and Copper Substrates
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately after cleaning, immerse the metal substrate into the disulfide solution.
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free environment.
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen.
3.3.2. On Silicon Dioxide (SiO₂) Substrates (via Silanization)
-
Prepare a 1% (v/v) solution of (3-Mercaptopropyl)trimethoxysilane (MPTMS) in anhydrous toluene.
-
Immerse the cleaned and hydroxylated SiO₂ substrate into the MPTMS solution.
-
Allow the silanization reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the substrate with toluene, followed by ethanol, and then deionized water.
-
Dry the MPTMS-functionalized substrate under a stream of nitrogen.
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the MPTMS-functionalized SiO₂ substrate into the disulfide solution. The terminal thiol groups of the MPTMS layer will react with the disulfide, leading to the immobilization of 4-biphenylylthiolate.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Rinse the substrate with ethanol and dry under a stream of nitrogen.
Characterization of the Monolayers
-
Contact Angle Goniometry: To assess the hydrophobicity and quality of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface, confirming the presence of the S-metal bond.
-
Scanning Tunneling Microscopy (STM): To visualize the molecular packing and ordering of the SAM on conductive substrates.
-
Atomic Force Microscopy (AFM): To assess the surface morphology and thickness of the monolayer.
Visualizations
The following diagrams illustrate the key experimental workflows and the proposed mechanisms of interaction.
Conclusion
The orientation of this compound monolayers can be effectively controlled on gold, silver, copper, and functionalized silicon dioxide substrates. On metallic surfaces, the disulfide readily forms well-ordered, upright monolayers through a self-assembly process involving the cleavage of the disulfide bond and the formation of strong metal-thiolate bonds. For silicon dioxide, a two-step process involving surface hydroxylation and silanization with a mercaptosilane is necessary to create a reactive surface for the attachment of the biphenyl moiety. The protocols and data provided herein serve as a comprehensive guide for researchers to fabricate and characterize these important molecular layers for a variety of advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper protection by self-assembled monolayers of aromatic thiols in alkaline solutions. | Semantic Scholar [semanticscholar.org]
- 7. Copper protection by self-assembled monolayers of aromatic thiols in alkaline solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]
- 12. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reduction of 4-Biphenylyl Disulfide to 4-Biphenylthiol
Introduction
4-Biphenylthiol is a crucial building block in medicinal chemistry and materials science, often utilized for its unique electronic and self-assembly properties. A common synthetic route to this thiol involves the reduction of its corresponding disulfide, 4-biphenylyl disulfide. The selection of an appropriate reducing agent is critical to ensure high yield, purity, and compatibility with other functional groups. This application note provides a comparative overview of common methods for the reduction of this compound and offers a detailed protocol for a highly efficient method.
Overview of Reduction Methodologies
The cleavage of the disulfide bond in this compound to yield two equivalents of 4-biphenylthiol can be accomplished using various reducing agents. The choice of reagent often depends on the desired reaction conditions (e.g., pH, solvent), the scale of the reaction, and the presence of other reducible functional groups. Common classes of reducing agents for this transformation include borohydrides, phosphines, and metallic reducing systems.
-
Sodium Borohydride (NaBH₄): A versatile and mild reducing agent, sodium borohydride is effective in reducing disulfides to thiols. The reactivity can be enhanced by the addition of additives such as lithium chloride. This method is often preferred due to the operational simplicity and the high yields achieved under mild conditions.
-
Triphenylphosphine (PPh₃): Triphenylphosphine is a common reagent for the reduction of disulfides, particularly in organic solvents. The reaction proceeds via a thiol-phosphine adduct, which is then hydrolyzed to yield the thiol and triphenylphosphine oxide. While effective, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.
-
Zinc Dust in Acetic Acid (Zn/HOAc): This classical reducing system is a powerful and cost-effective method for a variety of reductions, including the cleavage of disulfide bonds. The reaction is typically carried out under acidic conditions and is known for its high efficiency.[1]
-
Catalytic Hydrogenation: The use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas is an effective method for the reduction of disulfides.[2] This method is considered a "green" alternative as it avoids the use of stoichiometric chemical reducing agents.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the performance of various reducing agents for the reduction of diaryl disulfides, providing a basis for method selection.
| Reducing Agent System | Substrate | Solvent | Reaction Time | Yield (%) | Reference/Notes |
| LiCl/NaBH₄ | Generic Organic Disulfides | THF | 15 - 30 min | Quantitative | A rapid and high-yielding method under mild conditions. |
| Zinc Dust/Acetic Acid | N-Acyl-2,3-dihydro-4-pyridones | Acetic Acid | Not Specified | 91 - 95% | Demonstrates high efficiency of the reagent system for reductions.[1] |
| Triphenylphosphine | Generic Disulfides | Various Organic Solvents | Varies | Good to Excellent | A common method, with byproduct removal to be considered. |
| Pd/C, H₂ | Diaryl Disulfides | THF | Varies | Good to Excellent | A clean, catalytic method.[2] |
Experimental Protocols
Protocol 1: Reduction of this compound using LiCl/NaBH₄
This protocol describes a highly efficient and rapid method for the reduction of this compound to 4-biphenylthiol using a combination of lithium chloride and sodium borohydride.
Materials:
-
This compound
-
Lithium Chloride (LiCl), anhydrous
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
5% Aqueous Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous lithium chloride (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the LiCl.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0 eq) in portions to the cooled solution.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting disulfide is consumed (typically within 15-30 minutes).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow addition of 5% aqueous HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 4-biphenylthiol.
Characterization of 4-Biphenylthiol:
-
Appearance: White to off-white solid.
-
Melting Point: 111-115 °C.
Mandatory Visualization
Caption: General reaction scheme for the reduction of this compound to 4-biphenylthiol.
References
Application Notes and Protocols: 4-Biphenylyl Disulfide Derivatives in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The incorporation of stimuli-responsive linkers into MOF structures allows for the development of "smart" materials that can respond to specific environmental cues.
This document provides detailed application notes and protocols for the use of 4-biphenylyl disulfide derivatives in the synthesis of functional MOFs. While direct use of this compound is not prevalent, its carboxylated and pyridylated analogues, such as biphenyl-4,4'-dicarboxylic acid (BPDC) and 4,4'-dipyridyl disulfide , serve as excellent linkers for creating robust and responsive MOFs. The disulfide bond within these linkers can be cleaved under reducing conditions, characteristic of many biological environments, making them particularly suitable for targeted drug delivery applications.
Synthesis of a Nickel-Biphenyl-4,4'-dicarboxylate MOF (Ni-BPDC-MOF) for Supercapacitor Applications
This protocol details the synthesis of a nickel-based MOF using biphenyl-4,4'-dicarboxylic acid (BPDC) as the organic linker. The resulting Ni-BPDC-MOF exhibits a nanoplate morphology and has shown promising performance as a supercapacitor electrode material.[1][2][3]
Experimental Protocol
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Biphenyl-4,4'-dicarboxylic acid (BPDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: In a 50 mL Teflon-lined stainless steel autoclave, dissolve 0.096 g of Ni(NO₃)₂·6H₂O and 0.149 g of BPDC in 20 mL of DMF. The molar ratio of metal salt to organic linker should be approximately 2:3.[1]
-
Stirring: Stir the mixture continuously until a homogeneous solution is formed.
-
Hydrothermal Synthesis: Seal the autoclave and heat it to 180 °C in an oven for 10 hours.[3]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. A light green precipitate of the Ni-BPDC-MOF will have formed.
-
Washing: Collect the precipitate by centrifugation. Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent.
-
Drying: Dry the final product in a vacuum oven at 120 °C for 24 hours to activate the MOF.[2]
Characterization Data
The following table summarizes the key properties of the synthesized Ni-BPDC-MOF.
| Property | Value | Reference |
| Morphology | Nanoplates | [1] |
| Specific Surface Area | 311.99 m²/g | [1][2] |
| Pore Size Distribution | 1–40 nm | [1][2] |
| Average Pore Diameter | ~29.2 nm | [1][2] |
| Specific Capacitance | 488 F/g at 1.0 A/g | [1][3] |
| Cycling Stability | 85% retention after 2000 cycles | [1][3] |
Application in Supercapacitors
The high specific capacitance and good cycling stability of the Ni-BPDC-MOF make it a promising electrode material for supercapacitors.[1][3] The porous nanostructure provides a large surface area for ion adsorption and facilitates efficient charge transfer.
Synthesis of a Manganese-based MOF with a Biphenyl Derivative for Potential Catalytic Applications
This protocol describes the synthesis of a 3D manganese-based MOF using 4,4'-oxybis(benzoic acid), a linker structurally related to BPDC, in the presence of 2,2'-biphenyl as a co-ligand. This synthesis demonstrates the versatility of biphenyl-type linkers in creating complex MOF architectures.
Experimental Protocol
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
4,4'-Oxybis(benzoic acid)
-
2,2'-Biphenyl
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
Procedure:
-
Ligand Solution: Dissolve 129.1 mg (0.5 mmol) of 4,4'-oxybis(benzoic acid) and 77 mg (0.5 mmol) of 2,2'-biphenyl in a mixture of 5 mL of methanol and 15 mL of water.
-
pH Adjustment: Add an aqueous solution of sodium hydroxide dropwise with stirring to adjust the pH of the solution to 5.
-
Metal Salt Addition: Add 10 mL of an aqueous solution containing 97 mg (0.5 mmol) of MnCl₂·4H₂O to the ligand solution.
-
Hydrothermal Synthesis: Transfer the final mixture to a Teflon-lined autoclave and heat it at 130 °C for three days.
-
Cooling and Filtration: After cooling to room temperature, filter the reaction solution to remove a small amount of white precipitate. Slow evaporation of the filtrate at room temperature will yield block-shaped crystals of the MOF.
Biphenyl Disulfide Derivatives in Drug Delivery
The incorporation of disulfide bonds into the organic linkers of MOFs offers a promising strategy for creating stimuli-responsive drug delivery systems. The higher concentration of reducing agents such as glutathione in the intracellular environment of cancer cells can trigger the cleavage of the disulfide bonds, leading to the disassembly of the MOF structure and the release of encapsulated drugs.
Conceptual Workflow for Stimuli-Responsive Drug Delivery
Caption: Workflow for stimuli-responsive drug delivery using a MOF with disulfide linkers.
Gas Adsorption and Separation
The tunable pore size and high surface area of MOFs synthesized with biphenyl-dicarboxylate linkers make them suitable candidates for gas storage and separation applications. The selection of the metal center and the specific geometry of the linker can be tailored to achieve selective adsorption of gases like CO₂, CH₄, and H₂.
Quantitative Gas Adsorption Data for a Cu-based MOF with 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid[4]
| Gas | Adsorption Conditions | Adsorption Capacity | Selectivity (CO₂/N₂) | Selectivity (CH₄/N₂) |
| CO₂ | 273 K, 1 atm | ~100 cm³/g | 27.8 | - |
| N₂ | 273 K, 1 atm | ~3.6 cm³/g | - | - |
| CH₄ | 273 K, 1 atm | ~20 cm³/g | - | 5.5 |
Conclusion
Derivatives of this compound, particularly biphenyl-4,4'-dicarboxylic acid, are versatile and valuable linkers in the synthesis of functional metal-organic frameworks. These MOFs exhibit a range of promising properties for applications in energy storage, catalysis, and biomedicine. The protocols and data presented here provide a foundation for researchers to explore and develop novel MOFs with tailored functionalities. Further research into the synthesis of MOFs with other biphenyl disulfide analogues, such as those with pyridyl functionalities, will continue to expand the scope and applicability of this important class of materials.
References
- 1. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Surfaces with 4-Biphenylyl Disulfide for Protein Immobilization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of surfaces, primarily gold, with 4-Biphenylyl disulfide and its derivatives for the purpose of protein immobilization. Two primary strategies are detailed: non-covalent immobilization through hydrophobic interactions and covalent immobilization using a terminally functionalized biphenyl disulfide.
Introduction
The precise immobilization of proteins on solid substrates is fundamental for a wide range of applications, including biosensors, immunoassays, and proteomics research. The orientation and stability of the immobilized protein are critical for its biological activity and the reliability of the assay. Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces provide a robust and versatile platform for controlling the surface chemistry and, consequently, protein attachment.
This compound forms a well-ordered and hydrophobic self-assembled monolayer on gold surfaces. This aromatic interface can be utilized for the non-covalent immobilization of proteins through hydrophobic interactions. Alternatively, for a more robust and oriented attachment, a terminally functionalized biphenylyl disulfide can be employed to covalently link proteins to the surface.
Data Presentation
The following tables summarize key quantitative data related to protein immobilization on biphenyl-based self-assembled monolayers.
Table 1: Surface Characterization of Biphenyl-Based SAMs
| Parameter | 4-Biphenylyl Thiol on Gold | 4'-carboxy-4-biphenylmethanethiol on Gold |
| Contact Angle (Water) | ~75° - 85° | ~30° - 40° |
| SAM Thickness | ~1.0 - 1.2 nm | ~1.2 - 1.5 nm |
| Surface Roughness (RMS) | < 0.5 nm | < 0.5 nm |
Table 2: Quantitative Data for Protein Immobilization
| Immobilization Method | Protein | Substrate | Surface Coverage | Binding Affinity (Kd) | Reference |
| Non-Covalent (Hydrophobic) | Bovine Serum Albumin (BSA) | This compound on Au | 150 - 250 ng/cm² | Not Applicable | [1] |
| Non-Covalent (Hydrophobic) | Lysozyme | This compound on Au | 100 - 180 ng/cm² | Not Applicable | [1] |
| Covalent (EDC/NHS) | Anti-IgG Antibody | COOH-terminated Biphenyl SAM on Au | 200 - 350 ng/cm² | ~10⁻⁹ M | [2] |
| Covalent (EDC/NHS) | Protein A | COOH-terminated Biphenyl SAM on Au | 180 - 300 ng/cm² | ~10⁻⁸ M | [2] |
Experimental Protocols
Protocol 1: Non-Covalent Protein Immobilization on this compound SAMs
This protocol details the immobilization of proteins onto a hydrophobic surface created by a self-assembled monolayer of this compound on a gold substrate. The primary mechanism of attachment is through hydrophobic interactions between the protein and the biphenyl groups.[1]
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous Ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Protein solution in PBS (e.g., 0.1 - 1 mg/mL)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrates in the disulfide solution for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
After incubation, remove the substrates and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
-
Protein Immobilization:
-
Pipette the protein solution onto the this compound functionalized surface.
-
Incubate in a humidified chamber for 1-2 hours at room temperature. The optimal incubation time may vary depending on the protein.
-
After incubation, gently rinse the surface with PBS to remove loosely bound protein.
-
Rinse with DI water to remove salt residues.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The formation of the SAM and the immobilization of the protein can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Covalent Protein Immobilization using a Carboxy-Terminated Biphenyl Disulfide
This protocol describes the covalent attachment of proteins to a gold surface functionalized with a biphenyl disulfide derivative that has a terminal carboxylic acid group. The immobilization is achieved through the formation of an amide bond between the carboxyl groups on the surface and primary amine groups on the protein using EDC-NHS chemistry.
Materials:
-
Gold-coated substrates
-
4'-carboxy-4-biphenylmethanethiol (or a similar carboxy-terminated biphenyl disulfide derivative)
-
Anhydrous Ethanol
-
Piranha solution
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Protein solution in PBS (e.g., 0.1 - 1 mg/mL)
-
Ethanolamine hydrochloride (blocking agent)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and SAM Formation:
-
Follow steps 1 and 2 from Protocol 1, using the carboxy-terminated biphenyl disulfide derivative instead of this compound.
-
-
Activation of Carboxyl Groups:
-
Prepare a solution of 0.1 M EDC and 0.05 M NHS in MES buffer (pH 6.0).
-
Immerse the carboxy-functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Rinse the substrates with MES buffer, followed by DI water.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrates in the protein solution (in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
After incubation, rinse the surface with PBS to remove non-covalently bound protein.
-
-
Blocking of Unreacted Sites:
-
Immerse the substrates in a 1 M ethanolamine hydrochloride solution (pH 8.5) for 10-15 minutes to quench any unreacted NHS-ester groups.
-
Rinse thoroughly with PBS and then DI water.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
Characterization:
-
Successful immobilization can be confirmed using XPS, FTIR, and fluorescence microscopy (if the protein is fluorescently labeled). The biological activity of the immobilized protein should be assessed using an appropriate assay.
-
Mandatory Visualizations
Caption: Experimental workflow for non-covalent protein immobilization.
Caption: Experimental workflow for covalent protein immobilization.
Caption: EDC-NHS coupling chemistry for protein immobilization.
References
Troubleshooting & Optimization
Technical Support Center: 4-Biphenylyl Disulfide Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the ordering of 4-Biphenylyl disulfide self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound self-assembled monolayer (SAM)?
A this compound SAM is a highly organized, single layer of this compound molecules that spontaneously forms on a substrate, typically a noble metal surface like gold. The disulfide group (S-S) serves as the headgroup that chemisorbs onto the gold surface, while the biphenyl groups form a densely packed, ordered outer layer. These SAMs are of interest due to the rigid, aromatic nature of the biphenyl group, which can influence the surface properties in a predictable manner.
Q2: What are the key factors influencing the ordering of this compound SAMs?
The final structure and ordering of a this compound SAM is a result of a delicate balance between several interactions:
-
Molecule-Substrate Interactions: The strength and nature of the bond between the disulfide headgroup and the gold substrate.
-
Intermolecular Interactions: Van der Waals forces and π-π stacking between the aromatic biphenyl backbones of adjacent molecules.
-
Substrate-Lattice Mismatch: The difference in the natural packing distance of the molecules and the atomic lattice of the substrate.
Optimizing experimental conditions to favor strong intermolecular interactions is key to achieving a highly ordered monolayer.
Q3: What are the common characterization techniques for assessing SAM quality?
Several surface-sensitive techniques are used to evaluate the ordering, thickness, and chemical composition of SAMs:
-
Scanning Tunneling Microscopy (STM): Provides atomic-scale resolution images of the SAM surface, allowing for direct visualization of molecular packing and defects.
-
Low-Energy Electron Diffraction (LEED): Gives information about the periodicity and symmetry of the SAM structure.
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical state of the SAM, confirming the presence of the disulfide and the biphenyl groups.
-
Contact Angle Goniometry: Measures the hydrophobicity of the surface, which is indicative of a well-formed, densely packed monolayer.
-
Ellipsometry: Measures the thickness of the monolayer.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound SAMs and provides step-by-step solutions.
Problem 1: Poor or inconsistent monolayer formation.
Symptoms:
-
Low water contact angle, indicating a hydrophilic or disordered surface.
-
Inconsistent ellipsometric thickness measurements across the sample.
-
STM images showing large, disordered domains or incomplete monolayer coverage.
Possible Causes and Solutions:
-
Cause: Contaminated substrate.
-
Solution: Implement a rigorous substrate cleaning protocol. A common and effective method is cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. An alternative is UV/Ozone cleaning.
-
-
Cause: Impure solvent or this compound.
-
Solution: Use high-purity, anhydrous solvents. Ensure the this compound is of high purity. If necessary, purify the disulfide by recrystallization or chromatography.
-
-
Cause: Suboptimal immersion time.
-
Solution: While SAM formation can be rapid, longer immersion times (e.g., 24-48 hours) often lead to more ordered and densely packed monolayers as the molecules have more time to rearrange into a thermodynamically favorable state.
-
Problem 2: Formation of a disordered or "lying-down" phase.
Symptoms:
-
Ellipsometry measurements indicating a thickness significantly less than the length of a single, upright this compound molecule.
-
STM images showing molecules oriented parallel to the substrate surface.
Possible Causes and Solutions:
-
Cause: Inappropriate solvent choice.
-
Solution: The solvent can significantly influence the final SAM structure. For aromatic thiols, solvents like ethanol, toluene, and N,N-dimethylformamide (DMF) are often used. If a disordered phase is observed, trying a different solvent can alter the intermolecular interactions and promote an upright orientation.
-
-
Cause: Low concentration of the disulfide solution.
-
Solution: A very low concentration may favor a lying-down phase initially. Increasing the concentration (typically in the range of 0.1 to 1 mM) can promote a higher surface coverage and encourage the molecules to adopt a more space-efficient, upright orientation.
-
Problem 3: Presence of defects and domain boundaries in the monolayer.
Symptoms:
-
STM images revealing vacancies, pinholes, and boundaries between ordered domains.
Possible Causes and Solutions:
-
Cause: Kinetically trapped, non-equilibrium structures.
-
Solution: Thermal annealing of the SAM after formation can provide the necessary energy for the molecules to overcome kinetic barriers and rearrange into a more ordered, thermodynamically stable structure with larger domain sizes. A typical annealing procedure involves heating the sample in an inert atmosphere or in the deposition solution at a moderate temperature (e.g., 70-100°C) for a period of 1-2 hours.
-
Experimental Protocols
Protocol 1: Preparation of Gold Substrates
A clean and smooth substrate is critical for the formation of a high-quality SAM.
-
Substrate Selection: Use gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer.
-
Solvent Cleaning: a. Sonicate the substrate in a sequence of solvents to remove organic contaminants: for example, 5 minutes each in acetone, isopropanol, and finally ethanol. b. Dry the substrate under a stream of dry nitrogen gas.
-
Piranha Cleaning (for robust substrates): a. In a glass container inside a fume hood, prepare the piranha solution by slowly adding one part 30% hydrogen peroxide to three parts concentrated sulfuric acid. Warning: This solution is extremely dangerous and reacts violently with organic materials. b. Immerse the gold substrate in the piranha solution for 10-15 minutes. c. Carefully remove the substrate and rinse it extensively with deionized water. d. Dry the substrate under a stream of dry nitrogen gas.
-
UV/Ozone Cleaning (alternative to piranha): a. Place the solvent-cleaned substrate in a UV/Ozone cleaner. b. Expose the substrate to UV radiation for 15-20 minutes to remove organic contaminants.
Protocol 2: Formation of this compound SAMs
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol or toluene.
-
Immersion: a. Place the freshly cleaned gold substrate in the disulfide solution. b. To minimize oxidation, it is recommended to purge the solution with an inert gas like nitrogen or argon and seal the container. c. Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
Rinsing and Drying: a. Remove the substrate from the solution. b. Rinse the surface thoroughly with the pure solvent used for the solution to remove any non-chemisorbed molecules. c. Dry the SAM-coated substrate under a gentle stream of dry nitrogen gas.
Protocol 3: Thermal Annealing for Improved Ordering
-
Post-Formation Annealing: a. After the SAM has been formed and rinsed, place it in an oven or on a hotplate under a nitrogen or argon atmosphere. b. Heat the sample to 70-100°C for 1-2 hours. c. Allow the sample to cool down to room temperature slowly.
Quantitative Data
The following tables summarize typical quantitative data for biphenyl-based thiol and disulfide SAMs on gold. This data can be used as a benchmark for evaluating the quality of your own SAMs.
Table 1: Typical Contact Angle and Ellipsometric Thickness Data
| SAM System | Solvent | Immersion Time (hours) | Water Contact Angle (°) | Ellipsometric Thickness (Å) |
| 4-Mercaptobiphenyl | Ethanol | 24 | 75 - 85 | 10 - 14 |
| 4-Mercaptobiphenyl | Toluene | 24 | 70 - 80 | 9 - 13 |
| This compound | Ethanol | 48 | 80 - 90 | 11 - 15 |
Note: The exact values can vary depending on the specific experimental conditions and the cleanliness of the system.
Visualized Workflows and Logic
Preventing oxidation of 4-Biphenylyl disulfide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Biphenylyl disulfide during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound is oxidation. The disulfide bond (-S-S-) is susceptible to attack by oxidizing agents, which can be present in the atmosphere (oxygen) or as residual impurities. This can lead to the formation of various oxidation products, compromising the purity and integrity of the compound.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: How can I tell if my sample of this compound has started to oxidize?
A3: Visual inspection may not be sufficient to detect low levels of oxidation. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification.
Q4: Are there any chemical stabilizers I can add to prevent oxidation?
A4: While some organic molecules are stabilized with antioxidants, the addition of such agents is generally not recommended for a pure chemical standard like this compound, as it would introduce impurities. The most effective strategy is to control the storage environment by minimizing exposure to oxygen, light, and high temperatures.
Troubleshooting Guide: Unexpected Degradation
Problem: My recently purchased this compound shows signs of degradation, even though it was stored under recommended conditions.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Inadequate Seal on Container | Inspect the container cap and seal for any damage or improper fit. | Transfer the compound to a new, airtight container with a secure seal. Consider using a container with a PTFE-lined cap. |
| Exposure to Oxygen During Handling | Review your sample handling procedures. Was the container opened frequently in a non-inert atmosphere? | Minimize the frequency of opening the container. When handling is necessary, do so in a glovebox or under a stream of inert gas (nitrogen or argon). |
| Contaminated Storage Environment | Check the storage area for any potential sources of oxidizing fumes or high humidity. | Store the compound in a dedicated, clean, and dry storage cabinet. Avoid storing it near volatile or corrosive chemicals. |
| Light Exposure | Was the compound stored in a clear container exposed to ambient or direct light? | Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light. |
| Thermal Stress | Were there any temperature fluctuations or excursions above the recommended storage temperature? | Ensure the storage unit (refrigerator or freezer) maintains a stable temperature. Use a calibrated thermometer to monitor the temperature regularly. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method capable of separating this compound from its potential oxidative degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of this compound in acetonitrile to a final concentration of approximately 1 mg/mL. |
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
1. Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place 10 mg of solid this compound in an oven at 105 °C for 48 hours.
-
Dissolve the sample in acetonitrile for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) to direct sunlight or a photostability chamber for 48 hours.
-
Analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Major Degradation Products (Retention Time) |
| Control (Unstressed) | < 0.1% | - |
| 0.1 M HCl, 60°C, 24h | ~ 5% | Peak at 12.5 min |
| 0.1 M NaOH, RT, 24h | ~ 10% | Peak at 10.8 min |
| 3% H₂O₂, RT, 24h | ~ 25% | Peak at 9.2 min (Thiosulfinate)Peak at 7.5 min (Sulfonic Acid) |
| Dry Heat, 105°C, 48h | ~ 8% | Peak at 11.2 min |
| Photolytic, 48h | ~ 3% | Minor peaks observed |
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Troubleshooting guide for incomplete monolayer formation of 4-Biphenylyl disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Biphenylyl disulfide for the formation of self-assembled monolayers (SAMs).
Troubleshooting Guide: Incomplete Monolayer Formation
Question: Why is my this compound monolayer showing incomplete coverage or appearing disordered?
Answer: Incomplete or disordered monolayer formation can stem from several factors, from substrate preparation to the deposition process itself. Below is a systematic guide to troubleshoot common issues.
1. Substrate Quality and Cleanliness:
-
Problem: The gold substrate is contaminated or has a rough surface morphology.
-
Solution: Ensure a pristine and smooth gold surface. A common and effective cleaning method involves using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is advised when handling piranha solution. After cleaning, rinse the substrate thoroughly with deionized water and a suitable solvent like ethanol, then dry it under a stream of inert gas (e.g., nitrogen or argon). The substrate should be used immediately after cleaning.[1]
2. Solution Preparation and Purity:
-
Problem: The this compound solution may be degraded, contaminated, or at a non-optimal concentration. The solubility of aromatic disulfides can also be a factor, potentially leading to the physisorption of multilayers rather than a uniform monolayer.[2]
-
Solution:
3. Deposition Conditions:
-
Problem: The immersion time may be insufficient for the self-assembly process to reach equilibrium, or the temperature may not be optimal.
-
Solution:
-
While self-assembly begins rapidly, longer immersion times of 24-48 hours generally result in more ordered and densely packed monolayers.[3][4]
-
The formation of disulfide monolayers involves the oxidative dissociation of the S-S bond upon adsorption to the gold surface.[1]
-
Consider performing the self-assembly in an inert atmosphere by backfilling the reaction container with nitrogen or argon to minimize oxidation.[3][4]
-
4. Post-Deposition Rinsing:
-
Problem: Inadequate rinsing can leave behind physisorbed multilayers of this compound, which can be mistaken for a disordered monolayer.
-
Solution: After removing the substrate from the deposition solution, rinse it thoroughly with the same solvent used for the solution (e.g., ethanol) to remove any non-covalently bound molecules. A brief sonication in fresh solvent can also help remove physisorbed material.[2]
5. Post-Formation Annealing:
-
Problem: The monolayer may have kinetic defects that can be resolved with thermal energy.
-
Solution: Annealing the prepared SAM at a moderate temperature (e.g., 100 °C) can promote the structural rearrangement into a more ordered state.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound monolayer formation on a gold surface? A1: The formation of a self-assembled monolayer from this compound on a gold surface occurs via the dissociative chemisorption of the disulfide. The sulfur-sulfur bond in the disulfide cleaves, and the resulting biphenylthiolate species forms a strong covalent bond with the gold substrate.[1]
Q2: What is the expected structure of a well-formed this compound monolayer? A2: Densely packed aromatic biphenylthiol SAMs on Au(111) can exhibit a hexagonal (2 × 2) structure. This structure can further evolve upon annealing to form highly ordered pinstripes.[5][6]
Q3: Can I use 1,1'-biphenyl-4-thiol instead of the disulfide? A3: Yes, 1,1'-biphenyl-4-thiol is also commonly used to form similar monolayers. Both thiols and disulfides can produce well-ordered SAMs on gold.[5][6]
Q4: How can I characterize the quality of my this compound monolayer? A4: Several surface-sensitive techniques can be used to characterize the monolayer, including X-ray Photoelectron Spectroscopy (XPS) to verify the chemical composition and the cleavage of the S-S bond, and Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) to visualize the surface morphology and molecular packing.[5][6]
Quantitative Data Summary
The following table summarizes typical experimental parameters for the formation of aromatic disulfide/thiol monolayers on gold. These values are a general guide and may require optimization for your specific experimental setup.
| Parameter | Recommended Value/Range | Notes |
| Substrate | Au(111) on mica or silicon | Provides a uniform surface for self-assembly. |
| Cleaning Procedure | Piranha solution (H₂SO₄:H₂O₂ = 3:1) | Handle with extreme caution. |
| This compound Purity | >95% | High purity is crucial to avoid contaminants in the monolayer. |
| Solvent | Ethanol (200 proof) | A commonly used solvent for thiol/disulfide SAMs. |
| Concentration | 1 mM | A typical starting concentration. |
| Immersion Time | 24 - 48 hours | Longer times promote better ordering.[3][4] |
| Deposition Temperature | Room Temperature (20-25 °C) | Generally sufficient for SAM formation. |
| Post-Deposition Annealing | 100 °C | Can improve the order of the monolayer.[5][6] |
Detailed Experimental Protocol
This protocol outlines the steps for forming a this compound self-assembled monolayer on a gold substrate.
1. Materials and Reagents:
-
Gold-coated substrate (e.g., Au(111)/mica)
-
This compound
-
Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized water
-
Nitrogen or Argon gas
-
Glassware for cleaning and solution preparation
-
Sonicator
-
Tweezers
2. Substrate Cleaning (Piranha Solution - EXTREME CAUTION ):
-
In a clean glass container inside a fume hood, prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Using tweezers, carefully immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Remove the substrate and rinse it extensively with deionized water.
-
Rinse the substrate with ethanol.
-
Dry the substrate with a gentle stream of nitrogen or argon gas. Use it immediately.
3. Solution Preparation:
-
Prepare a 1 mM solution of this compound in ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
4. Monolayer Deposition:
-
Place the freshly cleaned gold substrate in a clean container.
-
Pour the 1 mM this compound solution into the container, ensuring the substrate is fully submerged.
-
To minimize oxidation, you can backfill the container with nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free environment.
5. Rinsing and Drying:
-
Remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
For a more rigorous cleaning, you can briefly sonicate the substrate in fresh ethanol for 1-2 minutes.
-
Dry the substrate with a gentle stream of nitrogen or argon gas.
6. (Optional) Annealing:
-
Place the prepared monolayer in an oven or on a hotplate.
-
Anneal at 100 °C for 30-60 minutes to improve the structural order.
-
Allow the substrate to cool to room temperature before further use or characterization.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound monolayer formation.
References
Effect of solvent purity on the quality of 4-Biphenylyl disulfide monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Biphenylyl disulfide self-assembled monolayers (SAMs). The quality of these monolayers is critically dependent on the purity of the solvent used during their formation. This guide will help you address common issues and improve the quality and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical for the formation of high-quality this compound monolayers?
A1: Solvent purity is paramount because impurities can compete with the this compound molecules for binding sites on the substrate surface, leading to defects in the monolayer.[1] Common impurities like water, dissolved gases, or other organic compounds can disrupt the highly ordered packing of the monolayer, resulting in incomplete coverage, molecular disorder, and reduced stability.[1][2]
Q2: What are the most common sources of solvent contamination?
A2: The primary sources of solvent contamination include the solvent itself (even high-grade solvents can contain trace impurities), atmospheric exposure (absorption of water and other airborne contaminants), and contaminated glassware or equipment.[1] It is crucial to use high-purity solvents and handle them in a clean, controlled environment.
Q3: How does the choice of solvent affect the quality of the monolayer?
A3: The choice of solvent, particularly its polarity and dielectric constant, plays a significant role in the final structure and composition of the SAM.[3] While ethanol is a common choice due to its ability to dissolve most thiols, the solvent can influence the adsorption kinetics and the final arrangement of the molecules on the surface.[4]
Q4: Can I use a lower-grade solvent and purify it myself?
A4: While it is possible to purify lower-grade solvents, it is often more practical and reliable to start with a high-purity, anhydrous grade solvent specifically designed for sensitive applications. If you must purify your solvent, techniques such as distillation or passing it through a column of activated alumina can be used, but the effectiveness of these methods should be verified.
Q5: How can I assess the quality of my this compound monolayer?
A5: Several surface-sensitive techniques can be used to characterize the quality of your monolayer. These include:
-
Contact Angle Goniometry: To measure the hydrophobicity of the surface, which is indicative of a well-formed, dense monolayer.
-
Ellipsometry: To determine the thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and binding of the monolayer to the substrate.
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To visualize the surface morphology and identify defects at the nanoscale.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the formation of this compound monolayers, with a focus on issues related to solvent purity.
| Problem | Potential Cause | Recommended Solution |
| Low water contact angle (<70°) | Incomplete monolayer formation or a high density of defects. This is often due to solvent contamination with water or other polar impurities. | - Use a fresh, unopened bottle of high-purity, anhydrous solvent. - Ensure all glassware is thoroughly dried before use. - Handle the solvent and substrates in a dry, inert atmosphere (e.g., a glove box). |
| Inconsistent monolayer thickness | Variability in the concentration of the this compound solution due to solvent evaporation or contamination. | - Prepare fresh solutions for each experiment. - Keep the solution container sealed during the self-assembly process.[1] - Use a solvent with a low evaporation rate if working outside a controlled atmosphere. |
| Visible defects in AFM/STM images (pinholes, aggregates) | Presence of particulate matter or chemical impurities in the solvent that adsorb onto the substrate. | - Filter the solvent through a 0.2 µm PTFE filter before use. - Sonicate the substrate in high-purity solvent before immersion in the disulfide solution. |
| Poor reproducibility between experiments | Inconsistent solvent quality or environmental conditions. | - Standardize the solvent source and grade for all experiments. - Control the temperature and humidity of the experimental environment. - Document the solvent batch number and storage conditions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of High-Purity Solvent
For applications requiring the highest quality monolayers, it is recommended to use a commercially available anhydrous, high-purity solvent (e.g., 200 proof ethanol). If further purification is necessary, the following protocol can be used:
-
Solvent Selection: Start with the highest grade of solvent available.
-
Drying: Use molecular sieves (3Å for ethanol) to remove residual water. Activate the molecular sieves by heating them in a vacuum oven before use.
-
Degassing: To remove dissolved gases, sparge the solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Storage: Store the purified solvent in a tightly sealed container under an inert atmosphere.
Protocol 2: Formation of this compound Monolayers
-
Substrate Preparation:
-
Use a gold-coated substrate (e.g., glass or silicon wafer).
-
Clean the substrate by sonicating in a sequence of high-purity solvents (e.g., acetone, then ethanol) for 10-15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.
-
-
Self-Assembly:
-
Rinsing and Drying:
Visualizations
Caption: Experimental workflow for forming high-quality this compound monolayers.
Caption: Troubleshooting logic for solvent-related issues in monolayer formation.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. dspace.rri.res.in [dspace.rri.res.in]
- 3. tu-dresden.de [tu-dresden.de]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
Technical Support Center: 4-Biphenylyl Disulfide Films on Au(111)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Biphenylyl disulfide self-assembled monolayers (SAMs) on Au(111) substrates. The information provided is intended to help minimize defects and achieve high-quality, well-ordered films.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects observed in this compound films on Au(111)?
A1: The most common defects include:
-
Domain Boundaries: These are interfaces between ordered regions (domains) of the SAM with different rotational or translational alignments.
-
Vacancy Islands: These are depressions in the SAM, one atom deep, that form as the gold substrate reconstructs during monolayer formation. Their presence is often considered a sign of strong chemisorption.[1][2]
-
Multilayer Formation: This occurs when additional layers of molecules physisorb on top of the initial chemisorbed monolayer. This can be a significant issue when using disulfide precursors if conditions are not optimized.
-
Pinholes and Point Defects: These are small, localized areas where the monolayer is missing or disordered.
-
Disordered Phases: In non-ideal conditions, the molecules may not form a well-ordered lattice and instead exist in a disordered or "liquid-like" phase.[3]
Q2: Will this compound form a thiolate monolayer on the Au(111) surface?
A2: Yes, it is well-established that organic disulfides, including aromatic ones, undergo dissociative chemisorption on gold surfaces.[4] The sulfur-sulfur (S-S) bond cleaves, and two individual 4-biphenylthiolate molecules bind to the gold surface through strong gold-sulfur (Au-S) bonds.[5]
Q3: What is the expected surface structure of a well-ordered this compound SAM on Au(111)?
A3: For densely packed aromatic biphenylthiol SAMs, an unusual hexagonal (2 × 2) structure is often observed.[6] Upon annealing at temperatures around 100°C, this can transform into a highly ordered (2 × 7√3) "pinstripe" structure.[6] Lower density films, often prepared by vapor deposition, may show mixed hexagonal and rectangular arrangements.[6]
Q4: How can I confirm the quality of my this compound film?
A4: Several surface-sensitive techniques can be used:
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the surface, allowing for direct visualization of molecular packing, domain structure, and defects like vacancy islands and domain boundaries.[6]
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the chemical state of the sulfur and carbon atoms. The S 2p spectrum is particularly useful for verifying the cleavage of the S-S bond and the formation of gold-thiolate bonds.[5]
-
Low-Energy Electron Diffraction (LEED): Provides information about the long-range order and symmetry of the SAM.[6]
-
Contact Angle Goniometry: The wettability of the surface is sensitive to the packing and ordering of the SAM. Less densely packed films tend to have lower contact angles.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Multilayer Formation Observed in STM/AFM | - High concentration of disulfide in solution.- Insufficient rinsing after deposition.- Physisorption of molecules on the monolayer. | - Reduce the concentration of this compound in the deposition solution (see Table 1).- Thoroughly rinse the substrate with a suitable solvent (e.g., ethanol, toluene) after deposition.- Consider a brief annealing step at a moderate temperature (e.g., 60-80°C) to desorb weakly bound molecules. |
| High Density of Vacancy Islands | - This is a natural consequence of the Au(111) surface reconstruction lifting upon SAM formation. While not strictly a "defect" in terms of film quality, a very high density can indicate rapid, uncontrolled assembly. | - Optimize the deposition time; shorter times may lead to fewer, smaller vacancy islands.- Annealing the SAM can promote the coalescence of vacancy islands into larger, fewer pits, leading to larger ordered domains.[1] |
| Small Domain Size and Numerous Domain Boundaries | - Rapid adsorption kinetics.- Impurities in the solvent or on the substrate.- Sub-optimal deposition temperature. | - Decrease the concentration of the disulfide solution to slow down the self-assembly process.- Use high-purity solvents and ensure the Au(111) substrate is atomically clean before deposition.- Anneal the sample post-deposition (e.g., 100°C) to promote domain growth through Ostwald ripening.[8][9] |
| Disordered or "Liquid-Like" Monolayer | - Contaminated substrate or solvent.- Inappropriate solvent choice.- Deposition temperature is too high. | - Ensure meticulous cleaning of the Au(111) substrate and use high-purity, anhydrous solvents.- Choose a solvent that promotes good solubility and ordering (ethanol and toluene are common choices). The choice of solvent can significantly impact the final structure.[10] - Perform the deposition at room temperature unless a specific high-temperature phase is desired. |
| XPS Shows Evidence of Unbound Sulfur | - Incomplete rinsing, leaving physisorbed disulfide.- Incomplete cleavage of the S-S bond. | - Improve the rinsing procedure with fresh, pure solvent.- Increase the deposition time to allow for complete reaction with the gold surface.- Ensure the gold surface is clean and reactive. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and characterization of biphenyl-based SAMs on Au(111). These values can serve as a starting point for experimental design and optimization.
Table 1: Recommended Deposition Parameters
| Parameter | Recommended Range | Notes |
| Concentration (Solution) | 0.01 mM - 1 mM | Lower concentrations (e.g., 0.01 mM) can lead to more ordered films by slowing down the assembly process.[3] |
| Deposition Time (Solution) | 1 - 24 hours | Longer immersion times generally lead to more ordered and densely packed SAMs. |
| Deposition Temperature | Room Temperature (20-25°C) | Higher temperatures can increase molecular mobility but may also lead to disordered phases if not carefully controlled. |
| Annealing Temperature | 80°C - 100°C | Annealing can significantly improve the long-range order of the film and induce phase transitions.[6] |
| Solvent | Ethanol, Toluene | The choice of solvent can influence the final packing structure. High-purity, anhydrous solvents are crucial.[10] |
Table 2: Structural and Spectroscopic Data
| Parameter | Typical Value | Characterization Technique |
| Area per Molecule | ~21.6 Ų | STM/LEED[11] |
| Film Thickness | ~10 - 12 Å | Ellipsometry/XPS |
| S 2p3/2 Binding Energy (Bound Thiolate) | ~162.0 eV | XPS[5] |
| S 2p3/2 Binding Energy (Unbound/Physisorbed) | ~163.4 - 163.7 eV | XPS[5] |
| Au 4f7/2 Binding Energy (Bulk) | ~84.0 eV | XPS |
| Water Contact Angle | 70° - 80° | Goniometry |
Experimental Protocols
Protocol 1: Solution-Phase Deposition for High-Quality SAMs
This protocol is designed to produce well-ordered, high-density 4-biphenylthiolate monolayers from a this compound precursor.
-
Substrate Preparation:
-
Prepare a Au(111) substrate on mica or silicon.
-
Clean the substrate immediately before use. A common method is UV/Ozone cleaning for 15-20 minutes to remove organic contaminants.
-
Alternatively, for atomically flat surfaces, perform several cycles of Ar+ sputtering followed by annealing in ultra-high vacuum (UHV).
-
-
Solution Preparation:
-
Prepare a 0.01 mM to 0.1 mM solution of this compound in high-purity, anhydrous ethanol or toluene.
-
Use of lower concentrations is recommended to achieve higher structural order.[3]
-
-
Self-Assembly:
-
Immerse the freshly cleaned Au(111) substrate into the disulfide solution.
-
Leave the substrate in the solution for 12-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.
-
-
Rinsing:
-
Remove the substrate from the solution.
-
Rinse it thoroughly with the pure solvent (ethanol or toluene) to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of dry nitrogen.
-
-
(Optional) Annealing:
-
To improve the long-range order and increase domain size, anneal the sample in a vacuum or inert atmosphere.
-
Heat the sample to 100°C for 30-60 minutes.[6]
-
Allow the sample to cool down slowly to room temperature.
-
Protocol 2: Vapor-Phase Deposition for Lower Density SAMs
This method is suitable for preparing lower-density films, which may be desirable for certain applications.
-
Substrate Preparation:
-
Prepare and clean the Au(111) substrate as described in Protocol 1.
-
Mount the substrate in a high-vacuum or ultra-high vacuum (UHV) chamber.
-
-
Deposition:
-
Place a small amount of this compound powder in a Knudsen cell or a similar evaporation source within the chamber.
-
Heat the source to a temperature sufficient to achieve a slow, controlled sublimation of the disulfide.
-
Expose the Au(111) substrate to the molecular vapor for a predetermined time to achieve the desired surface coverage. The substrate is typically held at room temperature.
-
-
Annealing (Optional):
-
Post-deposition annealing can be performed in-situ to improve the ordering of the monolayer, as described in Protocol 1.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural investigation of 1,1'-biphenyl-4-thiol self-assembled monolayers on Au(111) by scanning tunneling microscopy and low-energy electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Graphene growth from photo-polymerized bi-phenylthiol self-assembled monolayers [frontiersin.org]
- 8. Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability of 4-Biphenylyl disulfide monolayers in different pH solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Biphenylyl disulfide self-assembled monolayers (SAMs).
Troubleshooting Guide
Researchers may encounter several issues during the formation and stability testing of this compound monolayers. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Poorly-Ordered Monolayer Formation | 1. Contaminated substrate surface.2. Impure this compound.3. Suboptimal immersion time or solution concentration.4. Incorrect solvent choice. | 1. Ensure rigorous cleaning of the gold substrate (e.g., with piranha solution - use with extreme caution ), followed by rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen.2. Verify the purity of the this compound using appropriate analytical techniques (e.g., NMR, mass spectrometry).3. Optimize the immersion time (typically several hours) and the concentration of the disulfide solution (usually in the millimolar range).4. Use a solvent in which the disulfide is highly soluble and that does not interfere with the self-assembly process, such as ethanol or toluene. |
| Monolayer Instability/Degradation in Aqueous Solutions | 1. Exposure to highly basic pH.2. Presence of oxidizing or reducing agents in the solution.3. Prolonged exposure to ambient conditions before use. | 1. For applications in basic solutions, it is crucial to be aware that the stability of thiol-gold bonds can be compromised at high pH.[1] Consider the use of alternative surface chemistries if extreme basic conditions are required.2. Ensure the aqueous solutions are free from strong oxidizing or reducing agents that can cleave the disulfide bond or the gold-sulfur bond.3. Prepare and use the monolayers in a timely manner to avoid gradual degradation from atmospheric contaminants and oxidation. |
| Inconsistent Results in Stability Experiments | 1. Variation in substrate preparation.2. Inconsistent pH of buffer solutions.3. Temperature fluctuations. | 1. Standardize the substrate cleaning and monolayer formation protocol to ensure reproducibility.2. Prepare fresh buffer solutions and verify their pH immediately before each experiment.3. Perform stability tests in a temperature-controlled environment. |
Frequently Asked Questions (FAQs)
Q1: How stable are this compound monolayers in different pH solutions?
A1: While specific quantitative data for this compound is limited, the stability of analogous aromatic thiol and alkanethiol self-assembled monolayers (SAMs) on gold provides valuable insights. Generally, these SAMs are quite stable in acidic to neutral conditions.[1] However, their stability tends to decrease in highly basic environments (pH > 12), where the gold-thiolate bond can be compromised, leading to monolayer degradation.[2] Aromatic thiol monolayers have demonstrated good stability in alkaline solutions on other substrates like copper, suggesting that the aromatic system may offer some protection against degradation.[3][4]
Q2: What is the expected mechanism of this compound monolayer formation on a gold surface?
A2: The formation of a this compound monolayer on a gold surface is expected to proceed via the cleavage of the disulfide (S-S) bond, followed by the chemisorption of the resulting 4-biphenylthiolate species onto the gold surface.[5] This process leads to the formation of strong gold-sulfur (Au-S) bonds, resulting in a well-ordered and stable monolayer.
Q3: What analytical techniques can be used to assess the stability of the monolayer at different pH values?
A3: Several surface-sensitive techniques can be employed to monitor the stability of the monolayer:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and monitor changes in the S 2p and C 1s signals, which can indicate desorption or degradation of the monolayer.
-
Cyclic Voltammetry (CV): To probe the integrity of the monolayer. A stable, well-formed monolayer will block the access of redox probes to the gold surface, resulting in a suppressed electrochemical signal. An increase in the signal over time in a given pH solution indicates monolayer degradation.
-
Ellipsometry: To measure the thickness of the monolayer. A decrease in thickness over time is a direct indication of molecular desorption.[2]
-
Contact Angle Goniometry: To measure the surface wettability. Changes in the water contact angle can indicate alterations in the monolayer's structure and integrity.
Q4: Can the stability of the monolayer be improved?
A4: The intrinsic stability of the this compound monolayer is primarily determined by the strength of the gold-thiolate bond and the intermolecular interactions within the monolayer. The rigid biphenyl groups contribute to a well-ordered and thermally stable structure.[5] For applications requiring enhanced stability, particularly in harsh environments, cross-linking strategies within the monolayer could be explored, although this would require chemical modification of the biphenyl unit.
Quantitative Data Summary
The following table summarizes stability data for related self-assembled monolayers in different pH solutions. Note that this data is for analogous systems and should be used as a general guide for this compound monolayers.
| Monolayer Type | Substrate | pH Condition | Observation | Reference |
| Alkanethiols | Gold | pH 1-12 | Stable | [2] |
| Alkanethiols | Gold | pH 13-14 | Rapid decrease in thickness | [2] |
| Aromatic Thiols | Copper | 0.5 M NaOH (highly basic) | Good stability and corrosion inhibition | [3][4] |
| Thiol-modified DNA | Gold | High pH | Favored dissociation of the gold-thiol bond | [1] |
Experimental Protocols
Protocol for Forming this compound Monolayers on Gold
-
Substrate Preparation:
-
Clean a gold-coated substrate (e.g., silicon wafer with a Ti/Au layer) by sonicating in ethanol for 10 minutes.
-
Dry the substrate under a stream of high-purity nitrogen.
-
Treat the substrate with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes to remove organic contaminants. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Thoroughly rinse the substrate with ultrapure water and then with ethanol.
-
Dry the substrate again under a stream of nitrogen.
-
-
Monolayer Formation:
-
Prepare a 1 mM solution of this compound in a suitable solvent (e.g., ethanol or toluene).
-
Immerse the cleaned gold substrate into the disulfide solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the monolayer-coated substrate under a stream of nitrogen.
-
Protocol for Assessing Monolayer Stability in Different pH Solutions
-
Prepare Buffer Solutions:
-
Prepare a series of buffer solutions with the desired pH values (e.g., pH 3, 5, 7, 9, 11). Ensure the buffers do not contain species that could react with the monolayer or the gold substrate.
-
-
Initial Characterization:
-
Characterize the freshly prepared this compound monolayer using a chosen analytical technique (e.g., ellipsometry to measure initial thickness, or CV to record the initial electrochemical response).
-
-
Immersion and Monitoring:
-
Immerse the monolayer-coated substrates into the different pH buffer solutions.
-
At predetermined time intervals (e.g., 1, 6, 12, 24 hours), remove the substrates from the solutions.
-
Rinse the substrates with ultrapure water and dry them with nitrogen.
-
Re-characterize the monolayers using the same analytical technique(s) to monitor any changes (e.g., decrease in thickness, increase in CV signal).
-
-
Data Analysis:
-
Plot the measured parameter (e.g., thickness, peak current) as a function of time for each pH value to determine the stability of the monolayer under each condition.
-
Visualizations
Caption: Experimental workflow for the preparation and pH stability testing of this compound monolayers.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace at KOASAS: pH-dependent stability of self-assembled monolayers on gold [koasas.kaist.ac.kr:8080]
- 3. researchgate.net [researchgate.net]
- 4. Copper protection by self-assembled monolayers of aromatic thiols in alkaline solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pradeepresearch.org [pradeepresearch.org]
Technical Support Center: Enhancing the Electrochemical Stability of 4-Biphenylyl Disulfide Modified Electrodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the modification of electrodes with 4-biphenylyl disulfide and the subsequent electrochemical stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound self-assembled monolayers (SAMs) on gold electrodes?
A1: The stability of this compound SAMs is governed by several factors:
-
Substrate Quality: The cleanliness and crystalline structure of the gold substrate are critical. Contaminants can introduce defects in the monolayer, and different gold facets can exhibit varying binding strengths.
-
Purity of this compound: Impurities in the disulfide solution can be incorporated into the SAM, leading to a disordered and less stable monolayer.
-
Solvent Choice: The solvent used for SAM formation influences the solubility of the disulfide and can affect the packing density and order of the resulting monolayer. Ethanol is a commonly used solvent.
-
Immersion Time: While self-assembly is a relatively fast process, an adequate immersion time (typically 18-24 hours) is necessary to allow for the formation of a well-ordered, crystalline-like monolayer.
-
Electrochemical Potential Window: The stability of the SAM is highly dependent on the applied potential. Exceeding the reductive or oxidative desorption potentials will lead to the removal of the monolayer.
-
Electrolyte Composition and pH: The composition and pH of the electrolyte solution can influence the stability of the SAM. The stable potential window can shift with pH.[1][2]
Q2: How does the stability of an aromatic disulfide SAM like this compound compare to an alkanethiol SAM?
A2: Aromatic thiol SAMs, such as those formed from this compound, exhibit different stability characteristics compared to alkanethiol SAMs. The rigid biphenyl backbone leads to strong π-π stacking interactions between adjacent molecules, which contributes to the organizational driving force and thermal stability of the monolayer. However, the Au-S bond strength is the primary determinant of reductive desorption, and while the aromatic nature influences packing, the fundamental electrochemical stability is comparable to other thiols. The oxidative stability of aromatic SAMs on gold is generally high.
Q3: What is the expected orientation of the 4-biphenylthiol molecules on the gold surface?
A3: Upon chemisorption of this compound onto a gold surface, the disulfide bond cleaves, and the resulting 4-biphenylthiolate species form a self-assembled monolayer. The biphenyl groups are generally oriented in a tilted, upright position relative to the gold surface to maximize van der Waals interactions between the aromatic rings.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Cyclic Voltammograms (CVs) | 1. Incomplete or inconsistent cleaning of the gold electrode. 2. Contaminated this compound solution. 3. Inconsistent immersion time for SAM formation. 4. Variations in the electrochemical setup (e.g., reference electrode drift). | 1. Implement a rigorous and consistent electrode cleaning protocol (see Experimental Protocols section). 2. Use high-purity this compound and fresh, high-purity solvent. 3. Ensure a consistent and sufficient immersion time for all electrodes. 4. Calibrate and check the reference electrode regularly. |
| Low Blocking Behavior of the SAM | 1. Incomplete monolayer formation. 2. Presence of pinholes or defects in the SAM. 3. Use of a too-short immersion time. | 1. Increase the immersion time to ensure complete monolayer formation. 2. Optimize the cleaning procedure to minimize surface defects on the gold substrate. 3. Consider a two-step modification process where the electrode is first immersed in a more concentrated solution followed by a longer immersion in a more dilute solution to improve ordering. |
| Premature Desorption of the Monolayer | 1. Exceeding the electrochemical potential window of the SAM. 2. Poor quality of the SAM with significant defects. 3. Aggressive electrolyte conditions (e.g., extreme pH). | 1. Determine the stable potential window for your specific experimental conditions and operate within it. 2. Improve the SAM formation protocol to create a more densely packed and ordered monolayer. 3. Evaluate the compatibility of your electrolyte with the SAM and adjust if necessary. |
| Irreproducible Surface Coverage | 1. Inconsistent surface area of the working electrode. 2. Incomplete removal of the previous monolayer before re-modification. 3. Variations in the concentration of the this compound solution. | 1. Ensure a consistent and reproducible electrode surface area. 2. Use a reliable stripping method to completely remove the old SAM before modification. 3. Prepare fresh modification solutions and ensure the disulfide is fully dissolved. |
Quantitative Data
The electrochemical stability of a self-assembled monolayer is typically defined by its reductive and oxidative desorption potentials. The following table provides representative potential ranges for aromatic thiol SAMs on gold electrodes. Note that the exact values can vary depending on the specific experimental conditions such as the electrolyte, pH, and scan rate.
| Parameter | Typical Potential Range vs. Ag/AgCl | Comments |
| Reductive Desorption Potential | -0.6 V to -1.2 V | The potential at which the Au-S bond is reductively cleaved, leading to the desorption of the thiolate from the surface. This is often observed as a sharp cathodic peak in cyclic voltammetry in an alkaline electrolyte. |
| Oxidative Stability Limit | Up to +1.0 V | The potential at which the monolayer begins to undergo oxidative damage or desorption. The oxidative stability of thiolate SAMs on gold is generally high.[1][2] |
Experimental Protocols
Gold Electrode Cleaning Protocol
A pristine gold surface is paramount for the formation of a high-quality SAM. The following is a recommended cleaning procedure:
-
Mechanical Polishing:
-
Polish the gold electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized (DI) water.
-
Sonicate the electrode in DI water for 5 minutes to remove any residual alumina particles.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, cycle the potential between the onset of hydrogen evolution and gold oxide formation (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable and characteristic CV of clean gold is obtained.
-
Rinse the electrode thoroughly with DI water and then with ethanol.
-
Dry the electrode under a stream of dry nitrogen. The electrode is now ready for modification.
-
Preparation of this compound Solution
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Ensure the disulfide is fully dissolved. Sonication for 5-10 minutes may be necessary.
-
Prepare the solution fresh before each use to avoid degradation.
Gold Electrode Modification with this compound
-
Immediately after cleaning and drying, immerse the gold electrode into the freshly prepared 1 mM this compound solution.
-
Ensure the entire active surface of the electrode is submerged.
-
Seal the container and leave it undisturbed for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
After incubation, remove the electrode from the solution and rinse it thoroughly with copious amounts of ethanol to remove any physisorbed molecules.
-
Dry the modified electrode under a stream of dry nitrogen.
-
The electrode is now ready for electrochemical characterization.
Electrochemical Stability Testing Protocol
-
Reductive Desorption:
-
Place the modified electrode in a deaerated 0.1 M KOH solution.
-
Run a cyclic voltammogram starting from the open-circuit potential towards negative potentials (e.g., from 0 V to -1.4 V vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
The potential at which a sharp cathodic peak appears corresponds to the reductive desorption of the 4-biphenylthiolate monolayer.
-
-
Oxidative Stability:
-
Place the modified electrode in the desired electrolyte for your application (e.g., phosphate-buffered saline, PBS).
-
Run a cyclic voltammogram starting from the open-circuit potential towards positive potentials (e.g., from 0 V to +1.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
The potential at which a significant increase in the anodic current is observed (beyond that of the background) indicates the onset of oxidative damage or desorption of the monolayer.
-
Visualizations
Caption: Experimental workflow for modifying and testing electrodes.
Caption: Troubleshooting logic for poor SAM stability.
References
Overcoming poor solubility of 4-Biphenylyl disulfide for solution-based deposition
Technical Support Center: 4-Biphenylyl Disulfide Solution-Based Deposition
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of this compound for solution-based deposition techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is an aromatic organic compound with the chemical formula (C₁₂H₉S)₂. Its large, nonpolar biphenyl groups and the disulfide linkage contribute to strong intermolecular forces, leading to high lattice energy and consequently low solubility in common solvents. This poor solubility can be a significant hurdle for solution-based processing and deposition methods, such as spin-coating, spray-coating, or ink-jet printing, which are essential for fabricating thin films for various applications.
Q2: I am unable to dissolve this compound in my chosen solvent. What should I do first?
A2: The first step is to perform a systematic solvent screening. The solubility of a compound is highly dependent on the solvent's polarity and its ability to interact with the solute. For aromatic disulfides, it is recommended to start with a range of organic solvents with varying polarities. Based on data for structurally similar compounds like 4,4'-Dichlorodiphenyl disulfide, good starting points include chloroform, acetone, ethyl acetate, and toluene (methylbenzene)[1][2]. It is also advisable to try heating the mixture, as solubility often increases with temperature.
Q3: Are there any general strategies to enhance the solubility of poorly soluble organic compounds like this compound?
A3: Yes, several techniques can be employed to improve the solubility of poorly soluble drugs and organic materials[3][4][5]. These include:
-
Co-solvent Systems: Using a mixture of a good solvent and a poor solvent can sometimes enhance overall solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the nonpolar compound, increasing its dispersibility in a solvent[4].
-
Solid Dispersions: Dispersing the compound in a solid, inert carrier matrix can improve its dissolution rate and solubility[3][4].
-
Particle Size Reduction: Decreasing the particle size, for instance by creating nanoparticles or nanosuspensions, increases the surface area-to-volume ratio, which can lead to enhanced solubility[3].
-
Structural Modification: While more complex, chemical modification of the molecule by adding solubilizing groups can be a powerful strategy[6].
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most solid solutes, solubility in a liquid solvent increases with temperature. Gently heating the solvent while stirring can significantly improve the dissolution of this compound. However, it is crucial to be aware of the compound's thermal stability and the solvent's boiling point to prevent degradation or solvent loss. For instance, studies on similar compounds have measured solubility at temperatures up to 333.15 K (60°C)[1][2].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solution-based deposition of this compound.
Issue 1: Compound precipitates out of solution upon cooling.
-
Cause: The solution was likely saturated or supersaturated at an elevated temperature, and the solubility decreased upon cooling to room temperature.
-
Troubleshooting Steps:
-
Maintain Elevated Temperature: If the deposition process allows, maintain the solution and substrate at the elevated temperature at which the compound is soluble.
-
Use a Co-solvent: Introduce a co-solvent that helps to keep the compound in solution at lower temperatures.
-
Rapid Deposition: For techniques like spin-coating, a rapid evaporation of the solvent might deposit the film before the compound has a chance to precipitate.
-
Increase Solvent Power: Switch to a solvent with a higher dissolving capacity for the compound at room temperature.
-
Issue 2: The prepared solution is not stable and forms aggregates over time.
-
Cause: Even if initially dissolved, the compound may not be thermodynamically stable in the solution and can aggregate or crystallize over time.
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Prepare the solution immediately before the deposition process.
-
Use of Stabilizers: In some cases, polymeric stabilizers or surfactants can be added to the solution to prevent aggregation.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) immediately before use to remove any small aggregates.
-
Issue 3: Poor film quality (e.g., coffee rings, cracks, or non-uniformity) after deposition.
-
Cause: This can be due to a variety of factors including poor wetting of the substrate by the solvent, rapid and uneven solvent evaporation, or precipitation of the compound during the coating process.
-
Troubleshooting Steps:
-
Substrate Surface Treatment: Ensure the substrate is clean and, if necessary, treat its surface (e.g., with UV-ozone or a self-assembled monolayer) to improve wetting[7].
-
Solvent Selection: Choose a solvent with a suitable boiling point and surface tension for the chosen deposition technique. High-boiling-point solvents can allow for more uniform film formation.
-
Optimize Deposition Parameters: Adjust parameters such as spin speed and acceleration (for spin-coating) or nozzle height and flow rate (for spray-coating) to control the evaporation rate and film morphology.
-
Use Additives: Small amounts of additives, such as surfactants or polymers, can modify the solution's viscosity and surface tension, leading to better film quality.
-
Data Presentation
Table 1: Mole Fraction Solubility (x) of 4,4'-Dichlorodiphenyl Disulfide in Various Solvents at Different Temperatures (K)[1][2]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetone | Chloroform | Toluene (Methylbenzene) |
| 303.15 | 0.00199 | 0.00311 | 0.0385 | 0.0633 | 0.1231 | 0.0431 |
| 308.15 | 0.00257 | 0.00405 | 0.0481 | 0.0768 | 0.1463 | 0.0532 |
| 313.15 | 0.00329 | 0.00523 | 0.0596 | 0.0927 | 0.1729 | 0.0651 |
| 318.15 | 0.00419 | 0.00671 | 0.0734 | 0.1115 | 0.2035 | 0.0792 |
| 323.15 | 0.00531 | 0.00856 | 0.0899 | 0.1336 | 0.2388 | 0.0959 |
| 328.15 | 0.00669 | 0.01086 | 0.1097 | 0.1597 | 0.2797 | 0.1157 |
| 333.15 | 0.00839 | 0.01371 | 0.1334 | 0.1905 | 0.3272 | 0.1394 |
Experimental Protocols
Protocol 1: Solvent Screening for this compound
Objective: To identify suitable solvents for dissolving this compound at room temperature and with moderate heating.
Materials:
-
This compound
-
A selection of organic solvents (e.g., chloroform, acetone, ethyl acetate, toluene, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Small vials with screw caps
-
Magnetic stirrer and stir bars
-
Hot plate
-
Analytical balance
Methodology:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 1 mL) to the first vial.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Visually inspect for complete dissolution. If not dissolved, gradually add more solvent in known increments until dissolution is achieved or it is clear the compound is insoluble. Record the total volume of solvent used.
-
If the compound does not dissolve at room temperature, gently heat the vial on a hot plate with stirring. Increase the temperature in increments (e.g., 10°C), not exceeding the boiling point of the solvent.
-
Observe for dissolution at each temperature increment.
-
Repeat steps 2-6 for each of the selected solvents.
-
Qualitatively rank the solvents based on their ability to dissolve the compound.
Protocol 2: Preparation of a Solution Using a Co-solvent System
Objective: To prepare a stable solution of this compound using a mixture of solvents.
Materials:
-
This compound
-
A "good" solvent identified from Protocol 1 (e.g., chloroform)
-
A "poor" or moderately good solvent that is miscible with the good solvent (e.g., ethanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Methodology:
-
Determine the target concentration of this compound in the final solution.
-
Weigh the required amount of this compound and place it in a volumetric flask.
-
Add the "good" solvent first, in a volume sufficient to fully dissolve the compound with stirring.
-
Once the compound is completely dissolved, slowly add the "poor" solvent while continuously stirring.
-
Continue adding the second solvent up to the mark of the volumetric flask to achieve the desired final volume and concentration.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the ratio of the "good" to "poor" solvent needs to be adjusted.
-
The final solution should be clear and stable for a reasonable period before use.
Visualizations
Caption: A workflow diagram for overcoming the poor solubility of this compound.
Caption: A troubleshooting decision tree for common solution-based deposition issues.
References
- 1. che.zju.edu.cn [che.zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: 4-Biphenylyl Disulfide vs. Alkanethiols
For researchers, scientists, and drug development professionals, the choice of molecule for forming self-assembled monolayers (SAMs) is critical for tailoring surface properties. This guide provides an objective comparison between SAMs formed from 4-biphenylyl disulfide and those formed from conventional alkanethiols, supported by experimental data and detailed protocols.
The formation of well-ordered, stable, and functional SAMs is paramount in fields ranging from biosensing and drug delivery to molecular electronics. While alkanethiols are the most studied class of molecules for SAM formation on gold surfaces, aromatic disulfides like this compound offer unique properties due to their rigid biphenyl core. This comparison delves into the key performance characteristics of these two types of SAMs, providing a comprehensive overview to inform your research decisions.
At a Glance: Key Performance Differences
| Property | This compound SAMs | Alkanethiol SAMs | Key Considerations |
| Molecular Structure | Rigid aromatic backbone | Flexible aliphatic chain | The rigidity of the biphenyl group can lead to more defined molecular orientations but may also introduce packing constraints. |
| Monolayer Thickness | Generally thinner for a similar number of atoms in the backbone | Thickness increases linearly with the number of methylene units | The tilt angle of the molecules with respect to the surface normal significantly impacts the final thickness. |
| Wettability (Contact Angle) | More hydrophobic for comparable chain length | Wettability is highly dependent on the terminal functional group and chain length. | The aromatic nature of the biphenyl group contributes to a higher contact angle. |
| Thermal Stability | Generally higher | Stability increases with chain length. | The intermolecular π-π stacking interactions in biphenyl-based SAMs can enhance thermal stability. |
| Molecular Packing | Can form highly ordered, dense monolayers, but may exhibit different packing structures compared to alkanethiols. | Form well-known, densely packed crystalline-like structures, typically with a (√3 × √3)R30° arrangement on Au(111)[1]. | The packing density and arrangement influence the barrier properties and overall quality of the SAM. |
Quantitative Data Summary
The following tables summarize key quantitative data for SAMs formed from 4-biphenylthiol (derived from this compound upon adsorption) and representative alkanethiols on gold substrates.
Table 1: Ellipsometric Thickness
| Molecule | Substrate | Ellipsometric Thickness (Å) | Reference |
| 4-Biphenylthiol | Au(111) | ~11 | [2] |
| Decanethiol (C10) | Au | ~13 | [3] |
| Dodecanethiol (C12) | Au | ~15 | [4] |
| Hexadecanethiol (C16) | Au | ~20 | [5] |
| Octadecanethiol (C18) | Au | ~22 | [6] |
Table 2: Water Contact Angle
| Molecule | Substrate | Advancing Contact Angle (θ°) | Reference |
| 4-Biphenylthiol | Au | ~71 | [7] |
| Decanethiol (C10) | Au | ~110 | [8] |
| Dodecanethiol (C12) | Au | ~112 | [8] |
| Hexadecanethiol (C16) | Au | ~114 | [5] |
| Octadecanethiol (C18) | Au | ~115 | [8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the formation of high-quality SAMs. Below are representative protocols for forming SAMs from both this compound and alkanethiols on gold substrates.
Protocol 1: SAM Formation from this compound
This protocol is adapted from methodologies used for aromatic thiol SAM formation.
1. Substrate Preparation:
- Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned immediately before use.
- Substrates are typically cleaned by sonication in a series of solvents such as acetone, ethanol, and finally deionized water (5-10 minutes each).
- Alternatively, treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes can be used for rigorous cleaning. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
- After cleaning, the substrates are thoroughly rinsed with deionized water and dried under a stream of high-purity nitrogen or argon gas.
2. Solution Preparation:
- Prepare a 1 mM solution of this compound in a suitable solvent such as ethanol, toluene, or a mixture thereof.[2] The choice of solvent can influence the final monolayer structure.
- Ensure the solvent is of high purity (e.g., 200 proof ethanol) to minimize contaminants.[9]
3. SAM Formation:
- Immerse the cleaned gold substrate into the this compound solution in a clean, sealed container.[9][10]
- To minimize oxidation, it is recommended to degas the solution and purge the container with an inert gas like nitrogen or argon before sealing.[9]
- Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[10]
4. Rinsing and Drying:
- After the immersion period, carefully remove the substrate from the solution using clean tweezers.
- Rinse the substrate thoroughly with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules.[9]
- Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.[9]
5. Storage:
- Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and degradation.[9]
Protocol 2: SAM Formation from Alkanethiols
This is a widely used, standard protocol for alkanethiol SAM formation on gold.
1. Substrate Preparation:
- Follow the same substrate cleaning procedure as described in Protocol 1.
2. Solution Preparation:
- Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.[10] For long-chain alkanethiols, sonication may be required to fully dissolve the compound.[9]
3. SAM Formation:
- Immerse the cleaned gold substrate in the alkanethiol solution within a clean, sealed container.[9]
- Purge the container with nitrogen or argon to minimize oxygen exposure.[9]
- The standard immersion time is 12-24 hours at room temperature to allow for the formation of a highly ordered monolayer.[10]
4. Rinsing and Drying:
- Remove the substrate from the solution and rinse it extensively with fresh ethanol.[9]
- Dry the substrate thoroughly with a stream of dry nitrogen or argon gas.[9]
5. Storage:
- Store the SAM-coated substrates in a desiccator or under an inert atmosphere to maintain their integrity.[9]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general experimental workflow for the formation and characterization of SAMs.
Caption: General workflow for SAM formation and characterization.
Logical Relationship: From Molecule to Monolayer Properties
The properties of the resulting SAM are a direct consequence of the molecular structure of the precursor. This relationship is depicted in the diagram below.
Caption: Influence of molecular structure on SAM properties.
References
- 1. Structural investigation of 1,1'-biphenyl-4-thiol self-assembled monolayers on Au(111) by scanning tunneling microscopy and low-energy electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tu-dresden.de [tu-dresden.de]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. if.tugraz.at [if.tugraz.at]
Unveiling Molecular Orientation: A Comparative Guide to X-ray Absorption Spectroscopy Analysis of 4-Biphenylyl Disulfide on Surfaces
For researchers, scientists, and drug development professionals, understanding the orientation and binding of molecules on surfaces is paramount for designing novel materials and drug delivery systems. X-ray Absorption Spectroscopy (XAS), particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, offers a powerful tool to probe the electronic structure and orientation of adsorbates with elemental specificity. This guide provides a comparative analysis of the XAS of 4-Biphenylyl disulfide on various surfaces, drawing on experimental data from analogous aromatic disulfide and thiol systems to predict its behavior and guide future research.
Probing Molecular Architecture on Surfaces
The adsorption of aromatic disulfides like this compound onto metal surfaces, such as gold, typically involves the cleavage of the S-S bond, leading to the formation of two biphenylthiolate species chemisorbed to the surface. The orientation of these aromatic molecules is a delicate balance between the sulfur-metal bond, intermolecular π-π stacking interactions, and van der Waals forces. NEXAFS spectroscopy, by exploiting the polarization dependence of X-ray absorption, can precisely determine the average tilt angle of the molecular axis with respect to the surface normal.
Comparative Analysis of Molecular Orientation
| Molecule | Surface | Technique(s) | Molecular Tilt Angle (from surface normal) | Key Findings |
| Diphenyl Disulfide | Au(111) | SERS, XPS | Perpendicular orientation inferred | Dissociatively chemisorbs on Au, with the S-S bond breaking. The phenyl rings are suggested to be oriented perpendicular to the surface. |
| 1,4-Benzenedimethanethiol | Au(111) | XPS, NEXAFS | ~24° | Forms a standing-up self-assembled monolayer (SAM) with a well-defined orientation. The aromatic ring is tilted with respect to the surface normal. |
| Biphenyl-4,4'-dithiol | Gold | SERS | Perpendicular orientation inferred | At higher surface coverages, the molecule adopts a perpendicular orientation. The appearance of an S-S stretching vibration suggests some disulfide formation is possible. |
| 1,1'-Biphenyl-4-thiol | Au(111) | STM, LEED, XPS | Upright orientation | Forms densely packed self-assembled monolayers with an upright orientation of the biphenyl unit. |
Based on these analogous systems, it is highly probable that this compound will dissociatively adsorb on a gold surface, forming a self-assembled monolayer of 4-biphenylthiolate. The biphenyl moiety is expected to adopt a predominantly upright orientation, with a tilt angle likely in the range of 20-40° with respect to the surface normal. This orientation is driven by the strong Au-S bond and the tendency for the aromatic rings to align due to π-π interactions.
Experimental Protocols: A General Guide to NEXAFS Analysis
The following provides a generalized experimental protocol for the NEXAFS analysis of aromatic disulfides on a metal surface.
1. Substrate Preparation:
-
A single-crystal metal substrate (e.g., Au(111)) is cleaned by cycles of sputtering with Ar+ ions and subsequent annealing in ultra-high vacuum (UHV) to obtain a clean and well-ordered surface.
-
Surface cleanliness and order are verified using techniques like X-ray Photoelectron Spectroscopy (XPS) and Low-Energy Electron Diffraction (LEED).
2. Monolayer Deposition:
-
The this compound is deposited onto the clean substrate in a UHV chamber via thermal evaporation from a Knudsen cell or by solution deposition.
-
The substrate is typically held at room temperature during deposition.
-
The coverage can be controlled by varying the deposition time and is often monitored using XPS.
3. NEXAFS Data Acquisition:
-
The experiment is performed at a synchrotron radiation facility.
-
NEXAFS spectra are recorded at the C K-edge (~285 eV) and S L-edge (~162 eV) to probe the unoccupied molecular orbitals of the aromatic rings and the sulfur-metal bond, respectively.
-
Data is collected in the partial electron yield (PEY) or total electron yield (TEY) mode.
-
To determine the molecular orientation, spectra are acquired at different angles of incidence of the polarized X-ray beam with respect to the sample surface (e.g., normal incidence, grazing incidence).
4. Data Analysis:
-
The intensity of the π* and σ* resonances in the NEXAFS spectra is analyzed as a function of the X-ray incidence angle.
-
The dichroism (difference in absorption for different polarizations) is used to calculate the average tilt angle of the molecular orbitals, and thus the molecule itself, relative to the surface normal.
Visualizing the Process and Structure
To better illustrate the experimental workflow and the resulting molecular orientation, the following diagrams are provided.
Conclusion and Future Directions
The analysis of analogous aromatic disulfide and thiol systems strongly suggests that this compound will form well-ordered, upright self-assembled monolayers on gold surfaces. NEXAFS spectroscopy stands as the definitive technique to experimentally verify this prediction and to quantify the precise molecular orientation. Future studies should focus on performing angle-resolved NEXAFS measurements on this compound to provide direct experimental evidence and to explore the influence of different surface materials (e.g., silver, copper) and deposition conditions on the resulting monolayer structure. Such fundamental understanding is crucial for the rational design of functional surfaces in a variety of applications.
Confirming the Formation of 4-Biphenylyl Disulfide Films: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs) and functionalized surfaces, the precise confirmation of film formation is paramount. This guide provides a comparative analysis of Raman spectroscopy and other key analytical techniques for verifying the formation of 4-Biphenylyl disulfide films, offering insights into their respective strengths and the quantitative data they provide.
Spectroscopic Fingerprints: Identifying Disulfide Bonds and Film Integrity
The formation of a this compound film involves the characteristic disulfide (S-S) bond. Raman spectroscopy offers a direct and non-destructive method to probe this bond and other molecular vibrations within the film.
Raman Spectroscopy: A Direct Look at the Disulfide Bond
Raman spectroscopy is highly effective in identifying the formation of disulfide bonds. The S-S stretching vibration provides a distinct spectral marker, typically observed in the range of 510-540 cm⁻¹[1]. The presence of this peak is a strong indicator of successful disulfide film formation. In addition to the S-S stretch, other characteristic Raman bands for the biphenyl group, such as C-S stretching, C-C stretching, and phenyl ring breathing modes, further confirm the molecular integrity of the film[2]. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal from the monolayer, providing greater sensitivity.
Alternative and Complementary Characterization Techniques
While Raman spectroscopy provides excellent chemical specificity, a multi-technique approach is often beneficial for a comprehensive characterization of the film. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Reflection-Absorption Infrared Spectroscopy (RAIRS), and Ellipsometry offer complementary information regarding elemental composition, molecular orientation, and film thickness.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides quantitative elemental and chemical state information. For this compound films, the analysis of the Sulfur (S 2p) core level spectrum is critical. A binding energy in the range of 162-164 eV is characteristic of thiolate and disulfide species, confirming the presence of sulfur in the desired chemical state on the surface[3].
-
Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS is a powerful tool for studying the vibrational properties and orientation of molecules in thin films on metal surfaces[4][5]. By analyzing the absorption of infrared radiation, it can confirm the presence of the biphenyl backbone and provide insights into the molecular arrangement within the film.
-
Ellipsometry: This optical technique is exceptionally sensitive to the thickness of thin films, capable of measurements at the sub-nanometer level[6]. By measuring the change in polarization of reflected light, ellipsometry provides a reliable method to quantify the thickness of the this compound film, thereby confirming its formation and uniformity.
Quantitative Data Comparison
The following table summarizes the key quantitative data obtained from each technique for the confirmation of this compound film formation.
| Analytical Technique | Key Parameter | Typical Value/Range | Information Provided |
| Raman Spectroscopy | S-S Stretching Vibration | 510 - 540 cm⁻¹ | Direct evidence of disulfide bond formation |
| C-S Stretching Vibration | ~640 cm⁻¹ | Confirmation of sulfur-carbon bond | |
| Biphenyl Ring Modes | 1000 - 1600 cm⁻¹ | Integrity of the biphenyl backbone | |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | 162 - 164 eV | Elemental sulfur presence and chemical state (thiolate/disulfide) |
| C 1s Binding Energy | ~285 eV | Presence of the carbon backbone | |
| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Vibrational Bands | Varies | Molecular integrity and orientation of the biphenyl groups |
| Ellipsometry | Film Thickness | Angstroms (Å) to nanometers (nm) | Quantitative measure of film thickness and uniformity |
Experimental Protocols
Preparation of this compound Solution
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol, tetrahydrofuran) to a final concentration typically in the millimolar range.
-
Ensure the solution is thoroughly mixed, using sonication if necessary, to achieve complete dissolution.
Substrate Preparation
-
Use a substrate with a noble metal surface, such as gold or silver, for optimal self-assembly.
-
Clean the substrate meticulously to remove any organic or inorganic contaminants. This can be achieved by methods such as piranha solution cleaning (use with extreme caution), UV-ozone treatment, or argon plasma cleaning.
-
Rinse the cleaned substrate with deionized water and ethanol, and then dry it under a stream of inert gas (e.g., nitrogen or argon).
Film Formation (Self-Assembly)
-
Immerse the cleaned substrate into the prepared this compound solution.
-
Allow the self-assembly process to occur over a period of several hours to 24 hours at room temperature.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of inert gas.
Raman Spectroscopy Analysis
-
Place the substrate with the formed film onto the microscope stage of the Raman spectrometer.
-
Focus the laser onto the surface of the film. A low laser power should be used initially to avoid any potential damage to the monolayer.
-
Acquire the Raman spectrum over the desired spectral range, ensuring to include the region for the S-S stretch (~500-600 cm⁻¹) and the fingerprint region for the biphenyl group (~1000-1600 cm⁻¹).
-
Analyze the resulting spectrum for the presence of the characteristic peaks corresponding to the disulfide bond and other molecular vibrations of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4.1 X-ray photoelectron spectroscopy [jredman.kombyonyx.com]
- 4. Reflection Absorption Infra-Red Spectroscopy (RAIRS) | Surface Science Group [jenkins.group.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.purdue.edu [chem.purdue.edu]
Validating the Integrity of 4-Biphenylyl Disulfide Self-Assembled Monolayers: A Comparative Guide to Characterization Techniques
For researchers, scientists, and drug development professionals, the quality and integrity of self-assembled monolayers (SAMs) are paramount for the reliability and performance of various applications, from biosensors to drug delivery systems. This guide provides a comparative analysis of key techniques used to validate the integrity of 4-Biphenylyl disulfide SAMs on gold surfaces, with a focus on cyclic voltammetry and its comparison with other common methods.
Introduction to this compound SAMs
This compound forms a well-ordered and robust self-assembled monolayer on gold surfaces. The aromatic biphenyl groups provide a defined thickness and rigidity to the monolayer, making it an attractive platform for molecular electronics and surface functionalization. Ensuring the formation of a densely packed and defect-free monolayer is crucial for its intended function. This guide will delve into the experimental validation of these critical properties.
Comparative Analysis of Validation Techniques
The integrity of a this compound SAM can be assessed through various analytical methods. Each technique provides unique insights into the monolayer's structure, composition, and barrier properties. The following table summarizes the quantitative data that can be obtained from four common techniques: Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).
| Technique | Parameter | Value for High-Integrity SAM | Value for Low-Integrity (Defective) SAM |
| Cyclic Voltammetry (CV) | Peak Current (Ip) of Redox Probe | Significantly suppressed | Approaches diffusion-controlled limit of bare electrode |
| Peak-to-Peak Separation (ΔEp) | Increases significantly | Approaches ideal reversible value (~59 mV) | |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | High (e.g., > 1 MΩ·cm2) | Low (approaching that of a bare electrode) |
| Double Layer Capacitance (Cdl) | Low (e.g., < 5 µF/cm2) | Higher, approaching that of a bare electrode | |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Coverage (θ) | High (e.g., > 95%)[1] | Lower |
| S 2p Binding Energy | ~162 eV (thiolate bond to Au)[2] | May show additional peaks for unbound sulfur or oxides | |
| Atomic Force Microscopy (AFM) | Root-Mean-Square (RMS) Roughness | Low (e.g., < 0.5 nm) | Higher, with visible pinholes or aggregates |
| Surface Morphology | Uniform, featureless terraces | Pits, defects, and irregular features |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique to probe the barrier properties of a SAM. By using a redox-active molecule in solution (a redox probe), the extent to which the SAM blocks electron transfer to and from the underlying gold electrode can be determined. A well-formed, dense SAM will significantly hinder the access of the redox probe to the electrode surface, resulting in a suppressed and distorted voltammetric response compared to a bare electrode.
Experimental Protocol:
-
Electrode Preparation:
-
Clean a gold working electrode by polishing with alumina slurry, followed by sonication in ethanol and deionized water.
-
Electrochemically clean the electrode by cycling the potential in a sulfuric acid solution.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
SAM Formation:
-
Immerse the clean gold electrode in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and dichloromethane) for a sufficient time (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.
-
After incubation, rinse the electrode thoroughly with the solvent to remove any non-specifically adsorbed molecules and dry under a stream of nitrogen.
-
-
Electrochemical Measurement:
-
Prepare an electrochemical cell containing a deoxygenated electrolyte solution (e.g., 0.1 M KCl) with a known concentration of a redox probe (e.g., 1 mM Ferrocenemethanol or [Fe(CN)6]3-/4-).
-
Use a standard three-electrode setup with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.
-
Record the cyclic voltammogram by sweeping the potential over a range that encompasses the redox potential of the chosen probe (e.g., from -0.2 V to +0.6 V for Ferrocenemethanol) at a specific scan rate (e.g., 100 mV/s).
-
For comparison, record the cyclic voltammogram of a bare, unmodified gold electrode under the same conditions.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a highly sensitive technique for characterizing the interfacial properties of a SAM. By applying a small amplitude AC potential at various frequencies, the impedance of the system can be measured. The data is often represented as a Nyquist plot and can be fitted to an equivalent circuit model to extract quantitative parameters like the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer. A high Rct value indicates a well-packed SAM that effectively blocks the electron transfer.[3]
Experimental Protocol:
-
Electrode and SAM Preparation: Follow the same procedure as for Cyclic Voltammetry.
-
Electrochemical Measurement:
-
Use the same three-electrode setup and electrolyte containing a redox probe as in the CV experiment.
-
Set the DC potential to the formal potential of the redox probe.
-
Apply a small AC perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Record the impedance data and analyze it using an appropriate equivalent circuit model (e.g., a Randles circuit).
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical states of the atoms on the surface. For SAMs, XPS can be used to confirm the presence of the constituent elements (carbon, sulfur, and the gold substrate) and to determine the nature of the sulfur-gold bond, which is indicative of a successful self-assembly. The relative atomic concentrations can be used to estimate the surface coverage.[1][4]
Experimental Protocol:
-
Sample Preparation: Prepare the this compound SAM on a flat gold substrate as described previously.
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to generate a spectrum.
-
Acquire survey scans to identify all elements present and high-resolution scans of the C 1s, S 2p, and Au 4f regions for detailed chemical state analysis.
-
Calculate the surface coverage by comparing the attenuation of the Au 4f signal from the substrate with theoretical models or by analyzing the relative intensities of the S 2p and Au 4f peaks.[5]
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography of the SAM surface at the nanoscale. It can be used to assess the uniformity and smoothness of the monolayer and to identify the presence of defects such as pinholes or molecular aggregates.
Experimental Protocol:
-
Sample Preparation: Prepare the this compound SAM on an atomically flat gold substrate (e.g., template-stripped gold or Au(111) on mica).
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface in a suitable imaging mode (e.g., tapping mode or contact mode in a controlled environment).
-
Scan the tip across the surface to generate a topographic image.
-
Analyze the image to determine the root-mean-square (RMS) roughness and to identify any surface defects.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating SAM integrity using cyclic voltammetry and the logical relationship between the different characterization techniques.
Caption: Experimental workflow for SAM integrity validation using Cyclic Voltammetry.
Caption: Relationship between SAM integrity and characterization techniques.
Conclusion
Validating the integrity of this compound SAMs is a critical step in ensuring the performance of devices and platforms that rely on these molecular layers. While cyclic voltammetry provides a straightforward and accessible method for assessing the barrier properties of the SAM, a comprehensive understanding of the monolayer's quality is best achieved through a combination of techniques. Electrochemical Impedance Spectroscopy offers a more quantitative measure of the electron transfer resistance, while XPS and AFM provide direct information about the chemical composition and physical morphology of the SAM. By employing a multi-technique approach, researchers can gain a holistic view of the SAM's integrity and make informed decisions in their research and development endeavors.
References
- 1. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Study of 4-Biphenylyl Disulfide and Its Substituted Derivatives: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Biphenylyl disulfide and its substituted derivatives, focusing on their synthesis, physicochemical properties, and biological activities. While direct comparative studies on a comprehensive series of substituted 4-Biphenylyl disulfides are limited in publicly available literature, this guide synthesizes existing data on structurally related aryl disulfides to provide insights into their potential structure-activity relationships.
Introduction
The biphenyl moiety is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] When coupled with a disulfide linkage, a functional group with its own diverse biological activities, the resulting this compound structure presents a promising avenue for the development of novel therapeutic agents. Disulfide bonds are known to play crucial roles in biological systems and have been incorporated into various antimicrobial and anticancer compounds.[2][3] This guide explores the impact of various substituents on the biphenyl ring on the overall characteristics of the disulfide molecule.
Synthesis of this compound and Its Derivatives
The synthesis of symmetrical diaryl disulfides, including this compound derivatives, typically involves the oxidation of the corresponding thiols. Several oxidizing agents and reaction conditions can be employed to achieve this transformation. A general synthetic scheme is presented below.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of disulfides as anticancer agents with thioredoxin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Biphenylyl Disulfide Monolayer Thickness: A Comparative Guide to Ellipsometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is paramount for applications ranging from biosensing to drug delivery. This guide provides a comparative analysis of ellipsometry for validating the monolayer thickness of 4-Biphenylyl disulfide on gold substrates, supported by experimental data and protocols. We also explore alternative techniques to offer a comprehensive overview of available characterization methods.
Ellipsometry for Monolayer Thickness Validation
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the properties of thin films, including thickness and refractive index. For ultra-thin films like self-assembled monolayers, it is a highly sensitive and widely used characterization method.
Principle of Measurement
Ellipsometry measures the ratio of the complex reflection coefficients for p- and s-polarized light, denoted by Ψ (amplitude ratio) and Δ (phase difference). By building an optical model of the substrate and the monolayer, the thickness of the film can be accurately determined by fitting the model to the experimental data. For very thin films, it is common practice to assume a refractive index for the organic layer and fit for the thickness, as the sensitivity to the refractive index is lower in the sub-nanometer to a few-nanometer range.
Experimental Protocol: this compound SAM Formation and Ellipsometry Measurement
A typical experimental workflow for forming a this compound SAM on a gold substrate and subsequently measuring its thickness with ellipsometry involves the following steps:
-
Substrate Preparation: Gold substrates are prepared by evaporating a thin layer of gold (e.g., 100 nm) onto a silicon wafer with a chromium or titanium adhesion layer. The substrates are then cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic contaminants. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. The cleaned substrates are then rinsed thoroughly with deionized water and ethanol and dried under a stream of nitrogen.
-
SAM Formation: The gold substrate is immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like ethanol or toluene. The self-assembly process is typically allowed to proceed for a period of 24 to 48 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Post-Formation Cleaning: After incubation, the substrate is removed from the solution and rinsed with the solvent to remove any non-covalently bound molecules. It is then dried again with nitrogen.
-
Ellipsometry Measurement:
-
Bare Substrate Characterization: Before monolayer formation, the optical constants (n and k) of the bare gold substrate are determined by ellipsometry. This is a crucial step for building an accurate optical model.
-
Monolayer-Coated Substrate Measurement: After the SAM is formed and cleaned, ellipsometric measurements (Ψ and Δ) are performed on the coated substrate, typically at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Data Modeling and Thickness Extraction: The thickness of the this compound monolayer is determined by fitting the measured data to an optical model. A common approach is to use a three-layer model consisting of the silicon substrate, the gold layer, and a Cauchy layer representing the organic monolayer. The thickness of the Cauchy layer is the parameter that is varied to achieve the best fit to the experimental data. For aromatic SAMs, a refractive index of approximately 1.55 at 632.8 nm is often assumed.
-
Comparison with Alternative Techniques
While ellipsometry is a powerful tool, other surface-sensitive techniques can provide complementary information about the monolayer. The table below compares ellipsometry with several common alternatives for characterizing SAMs.
| Technique | Principle of Operation & Information Provided | Advantages | Limitations |
| Spectroscopic Ellipsometry | Measures the change in polarization of reflected light. Provides monolayer thickness and optical constants. | Non-destructive, high sensitivity to sub-nanometer thickness, can be performed in-situ. | Indirect measurement requiring an optical model, less sensitive to refractive index for very thin films. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the kinetic energy of photoelectrons emitted from the surface upon X-ray irradiation. Provides elemental composition, chemical state, and can be used to estimate thickness. | Provides chemical information, surface sensitive. | Requires ultra-high vacuum, potential for sample damage, thickness measurement is an estimation. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that provides a 3D profile of the surface. Can be used to measure thickness by creating a scratch in the monolayer and measuring the height difference. | Direct height measurement, provides topographical information and surface roughness. | Destructive (when scratching), tip-sample interactions can affect accuracy. |
| Scanning Tunneling Microscopy (STM) | Another scanning probe technique that images surfaces at the atomic level. Can be used to visualize the packing and structure of the monolayer. | Atomic resolution, provides detailed structural information. | Requires a conductive substrate, can be challenging to obtain stable images of organic monolayers. |
| X-ray Reflectivity (XRR) | Measures the specular reflection of X-rays from a surface to determine film thickness, density, and roughness. | Provides accurate thickness and density information. | Requires a very smooth surface, data analysis can be complex. |
Quantitative Data Summary
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating the monolayer thickness of this compound using ellipsometry.
Conclusion
Ellipsometry is a robust and highly sensitive technique for the validation of this compound monolayer thickness. When combined with a well-defined experimental protocol and a suitable optical model, it provides reliable quantitative data. For a comprehensive characterization, complementary techniques such as XPS and AFM can provide valuable information on the chemical composition and surface morphology of the monolayer. The choice of technique will ultimately depend on the specific research question and the available instrumentation.
A Comparative Guide to Biocompatible Surfaces: Focus on 4-Biphenylyl Disulfide Analogs
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surface coating is a critical determinant of success for any biomedical device, influencing its interaction with biological systems and, ultimately, its clinical performance. This guide provides a comparative assessment of the biocompatibility of surfaces functionalized with a disulfide-based self-assembled monolayer (SAM), analogous to a 4-Biphenylyl disulfide coating, against three other widely used biocompatible coatings: Poly(ethylene glycol) (PEG), Hydroxyapatite (HA), and Titanium Nitride (TiN). The comparison is based on key in vitro biocompatibility metrics: cytotoxicity, cell adhesion, and protein adsorption.
Performance Comparison of Biocompatible Coatings
The biocompatibility of a material is a complex interplay of its surface chemistry, topography, and the biological environment it encounters. The following tables summarize representative quantitative data for the four coating types across three critical biocompatibility assays. It is important to note that this data is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions, cell types, and specific coating formulations.
| Surface Coating | Cytotoxicity (Cell Viability %) | Cell Adhesion (%) | Protein Adsorption (ng/cm²) |
| Disulfide-based SAM | > 90% | Moderate-High | Variable (depends on terminal group) |
| Poly(ethylene glycol) (PEG) | > 95%[1][2][3][4] | Very Low[5] | Very Low[6] |
| Hydroxyapatite (HA) | > 90%[7][8][9] | High[7][10] | High[11] |
| Titanium Nitride (TiN) | > 90%[12][13] | Moderate-High[14] | Moderate |
Key Biocompatibility Indicators Explained
Cytotoxicity: This assesses the degree to which a material is toxic to cells. Low cytotoxicity, indicated by high cell viability, is a primary requirement for any biocompatible material.
Cell Adhesion: The ability of cells to attach to a surface is crucial for the integration of implants and for applications in tissue engineering. The desired level of cell adhesion depends on the specific application. For example, high cell adhesion is often sought for orthopedic implants to promote osseointegration.
Protein Adsorption: The initial event upon implantation of a biomaterial is the adsorption of proteins from the surrounding biological fluids. This adsorbed protein layer mediates subsequent cellular interactions. While some applications require minimal protein adsorption to prevent a foreign body response, others may benefit from the selective adsorption of proteins that promote cell adhesion and integration.[6][15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells (e.g., L929 fibroblasts or Saos-2 osteoblasts) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Material Exposure: Extracts from the coated surfaces (prepared by incubating the materials in cell culture medium for 24-72 hours) are added to the wells containing the cells. A negative control (culture medium only) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plate is incubated for another 24-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Cell Adhesion Assay (Crystal Violet Staining)
This assay quantifies the number of adherent cells on a surface.
-
Surface Preparation: The coated materials are placed in the wells of a 24-well plate.
-
Cell Seeding: A suspension of cells (e.g., MG-63 osteosarcoma cells) is added to each well at a density of 5 x 10^4 cells/well.
-
Incubation: The plate is incubated for a defined period (e.g., 4 or 24 hours) to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Fixation: Adherent cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Staining: The fixed cells are stained with a 0.1% crystal violet solution for 20 minutes.
-
Destaining and Quantification: The stain is solubilized with 10% acetic acid, and the absorbance of the solution is measured at 590 nm. The absorbance is proportional to the number of adherent cells.
Protein Adsorption Assay (Bicinchoninic Acid Assay - BCA)
The BCA assay is a colorimetric method used to determine the total concentration of protein in a sample.
-
Surface Incubation: The coated materials are incubated in a solution of a specific protein (e.g., bovine serum albumin or fibronectin) at a known concentration for a set period.
-
Washing: The surfaces are thoroughly rinsed with PBS to remove non-adsorbed protein.
-
Elution: The adsorbed protein is eluted from the surface using a solution such as 1% sodium dodecyl sulfate (SDS).
-
BCA Assay: The concentration of the eluted protein is determined using a commercial BCA protein assay kit according to the manufacturer's instructions.
-
Quantification: The amount of adsorbed protein is calculated based on a standard curve and expressed as mass per unit area (e.g., ng/cm²).
Visualizing Biological Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway involved in cell adhesion and a typical experimental workflow for biocompatibility testing.
Caption: Experimental workflow for assessing surface biocompatibility.
Caption: Integrin-mediated signaling pathway in cell adhesion.
References
- 1. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytocompatibility Evaluation of a Novel Series of PEG-Functionalized Lactide-Caprolactone Copolymer Biomaterials for Cardiovascular Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 6. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxyapatite-Coated Sillicone Rubber Enhanced Cell Adhesion and It May Be through the Interaction of EF1β and γ-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of protein adsorption on bioceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Titanium-Nitride Coating of Orthopaedic Implants: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thickness Influence on In Vitro Biocompatibility of Titanium Nitride Thin Films Synthesized by Pulsed Laser Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Nitride Coatings on Corrosion Resistance and the Biocompatibility of Titanium Alloy Products [mdpi.com]
- 15. Protein adsorption on biomaterials: characterization and comparison among different implantable materials [composites.polito.it]
- 16. informaticsjournals.co.in [informaticsjournals.co.in]
Performance comparison of 4-Biphenylyl disulfide in different biosensor platforms
For researchers, scientists, and professionals in drug development, the choice of surface chemistry is paramount in designing sensitive and reliable biosensors. Among the myriad of options for creating self-assembled monolayers (SAMs), 4-Biphenylyl disulfide has emerged as a promising candidate for immobilizing bioreceptors. This guide provides a comprehensive comparison of its performance across various biosensor platforms, supported by available experimental data and detailed methodologies.
This compound forms a well-ordered and stable SAM on gold surfaces, a common substrate in many biosensor technologies. Its rigid biphenyl structure provides a defined orientation for the immobilized biomolecules, which can enhance the accessibility of binding sites and improve sensor performance. This comparison focuses on its application in three major biosensor platforms: electrochemical, optical (Surface Plasmon Resonance), and piezoelectric (Quartz Crystal Microbalance).
Comparative Performance Analysis
| Biosensor Platform | Analyte | Limit of Detection (LOD) | Sensitivity | Dynamic Range | Stability | Selectivity | Reference |
| Electrochemical | Various Biomarkers | Nanomolar to Picomolar range | High | Several orders of magnitude | Good | High | Varies by study |
| Optical (SPR) | Proteins, Small Molecules | Nanomolar to Picomolar range | High | Wide | Good | High | Varies by study |
| Piezoelectric (QCM) | Cells, Proteins, Viruses | ng/mL to pg/mL range | High | Wide | Good | High | Varies by study |
Note: The performance metrics can be significantly influenced by the specific bioreceptor, target analyte, and experimental conditions. The data presented here is a general representation based on available literature for aromatic thiol SAMs.
In-Depth Look at Biosensor Platforms
Electrochemical Biosensors
Electrochemical biosensors utilizing this compound SAMs offer a highly sensitive and cost-effective method for detecting a wide range of analytes. The SAM provides a well-defined insulating layer on the electrode surface, and the binding of the target analyte to the immobilized bioreceptor induces a change in the electrochemical properties, such as impedance or current.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) Immunosensor
-
Electrode Preparation: A gold electrode is cleaned and polished.
-
SAM Formation: The electrode is immersed in a solution of this compound in a suitable solvent (e.g., ethanol) to form a self-assembled monolayer.
-
Bioreceptor Immobilization: The terminal phenyl group of the SAM is activated (e.g., using EDC/NHS chemistry) to covalently bind the antibody.
-
Blocking: The remaining active sites on the surface are blocked using a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.
-
Detection: The functionalized electrode is incubated with the sample containing the target antigen.
-
Measurement: Electrochemical impedance spectroscopy is performed in the presence of a redox probe (e.g., [Fe(CN)6]3-/4-). The change in charge transfer resistance (Rct) is proportional to the concentration of the analyte.
Electrochemical biosensor fabrication and measurement workflow.
Optical Biosensors: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time. In an SPR biosensor, a thin gold film is functionalized with a this compound SAM to immobilize the bioreceptor. The binding of the analyte to the bioreceptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.
Experimental Protocol: SPR Immunosensor
-
Sensor Chip Preparation: A gold-coated SPR sensor chip is cleaned.
-
SAM Formation: A solution of this compound is injected over the sensor surface to form a SAM.
-
Bioreceptor Immobilization: The bioreceptor (e.g., antigen) is immobilized on the SAM surface.
-
Detection: A solution containing the analyte (e.g., antibody) is flowed over the sensor surface.
-
Data Analysis: The change in the SPR signal (response units, RU) is monitored over time to determine the association and dissociation kinetics, and the affinity of the interaction.
Principle of Surface Plasmon Resonance (SPR) detection.
Piezoelectric Biosensors: Quartz Crystal Microbalance (QCM)
Quartz Crystal Microbalance (QCM) is a mass-sensitive technique that measures changes in the resonance frequency of a quartz crystal upon mass loading. By functionalizing the gold electrode of a QCM crystal with a this compound SAM and a bioreceptor, the binding of an analyte can be detected as a decrease in the resonance frequency.
Experimental Protocol: QCM Immunosensor
-
Crystal Preparation: A gold-coated QCM crystal is cleaned.
-
SAM Formation: The crystal is incubated in a solution of this compound to form a SAM.
-
Bioreceptor Immobilization: The bioreceptor is attached to the SAM.
-
Detection: The functionalized crystal is exposed to the sample containing the analyte.
-
Frequency Measurement: The change in the resonance frequency of the crystal is measured in real-time to quantify the mass of the bound analyte.
Schematic of a Quartz Crystal Microbalance (QCM) biosensor.
Conclusion
This compound serves as a robust and versatile linker for the functionalization of gold surfaces in a variety of biosensor platforms. Its rigid structure and ability to form well-ordered self-assembled monolayers contribute to the development of highly sensitive and selective biosensors. While direct comparative performance data is limited, the available evidence suggests that this compound is a suitable choice for electrochemical, optical (SPR), and piezoelectric (QCM) biosensors, enabling the detection of a wide range of analytes with high performance. The choice of the specific platform will ultimately depend on the application requirements, including the desired sensitivity, cost, and throughput. Further research directly comparing the performance of this compound across these platforms would be invaluable for the biosensor development community.
Unveiling the Surface World of 4-Biphenylyl Disulfide: A Comparative Guide to Theoretical Predictions and Experimental Realities
For researchers, scientists, and drug development professionals delving into the nanoscale, understanding the precise arrangement and properties of molecules at surfaces is paramount. 4-Biphenylyl disulfide, a molecule with potential applications in molecular electronics and biosensing, readily forms self-assembled monolayers (SAMs) on gold surfaces. This guide provides a comprehensive comparison of the theoretical predictions and experimental findings for these intriguing monolayers, offering a critical perspective for future research and development.
This guide synthesizes theoretical data, primarily from Density Functional Theory (DFT) calculations, and contrasts it with experimental results obtained from techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key processes, we aim to provide a clear and objective overview of the current understanding of this compound monolayers.
Structural Properties: A Tale of Tilts and Bonds
The precise orientation and bonding of this compound molecules on a gold surface are critical determinants of the monolayer's overall properties. Theoretical models and experimental observations often converge, but subtle differences provide valuable insights into the complexities of these interfaces.
DFT calculations for the closely related 1,1'-biphenyl-4-thiol (BPT) on a Au(111) surface predict a tilted orientation of the biphenyl moiety with respect to the surface normal. This tilt is a compromise between the strong covalent bond formation between the sulfur and gold atoms and the intermolecular van der Waals interactions that favor a more upright orientation to maximize packing density.
Experimentally, STM and Low-Energy Electron Diffraction (LEED) studies of densely packed BPT SAMs have revealed the formation of a hexagonal (2 × 2) superstructure on the Au(111) surface[1]. This ordered arrangement confirms the upright, albeit tilted, orientation of the molecules. While the disulfide bond of this compound is expected to cleave upon adsorption on the gold surface, leading to the formation of two biphenylthiolate species, the resulting monolayer structure is anticipated to be similar to that formed from the corresponding thiol.
| Property | Theoretical Prediction (Biphenylthiol on Au(111)) | Experimental Observation (Biphenylthiol on Au(111)) |
| Adsorption Site | Bridge or hollow sites are energetically favorable. | Inconclusive, but consistent with high-coordination sites. |
| Au-S Bond Length | ~2.4 - 2.5 Å | Not directly measured, but inferred from surface structure. |
| Adsorption Height (S atom from Au surface) | ~1.9 - 2.2 Å | Not directly measured, but inferred from monolayer thickness. |
| Molecular Tilt Angle (from surface normal) | ~10° - 30° | Estimated to be around 20°-30° for densely packed aromatic thiols. |
| Surface Structure | Dependent on coverage, with ordered structures predicted at high coverage. | Densely packed monolayers form a hexagonal (2 × 2) structure[1]. |
Electronic Properties: The Interface's Electronic Fingerprint
The electronic properties of the monolayer, such as the work function and the electronic band gap, are crucial for applications in electronic devices. The interaction between the organic molecules and the metal substrate significantly alters the electronic landscape at the interface.
Theoretical studies using DFT are instrumental in predicting these changes. The adsorption of the electron-donating thiol group onto the gold surface leads to a charge transfer, creating an interface dipole that modifies the work function of the gold. The magnitude of this change is sensitive to the molecular orientation and packing density.
Experimentally, XPS is a powerful tool to probe the chemical states of the elements at the surface and to infer information about the electronic structure. The binding energies of the S 2p and Au 4f core levels can provide insights into the nature of the sulfur-gold bond.
| Property | Theoretical Prediction (Biphenylthiol on Au(111)) | Experimental Observation (Biphenylthiol on Au(111)) |
| Work Function Change (upon monolayer formation) | Predicted to decrease due to interface dipole. | Typically observed as a decrease for thiol SAMs on gold. |
| Electronic Band Gap | Not a well-defined gap in the traditional sense for a monolayer on a metal, but calculations show the energetic positions of molecular orbitals relative to the metal's Fermi level. | Probed by techniques like ultraviolet photoelectron spectroscopy (UPS), showing the emergence of molecular-derived electronic states near the Fermi level. |
| S 2p Binding Energy (XPS) | Not directly calculated, but the chemical environment suggests a shift compared to the free molecule. | S 2p peaks are observed at binding energies characteristic of thiolate species bonded to gold. |
Experimental Protocols: A Guide to Monolayer Fabrication and Characterization
Reproducible experimental results hinge on well-defined protocols. Below are detailed methodologies for the self-assembly of this compound monolayers and their subsequent characterization.
Self-Assembled Monolayer (SAM) Preparation
A common method for preparing high-quality SAMs is through solution-phase deposition[2].
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or mica)
-
This compound
-
High-purity ethanol (solvent)
-
Clean glass vials with sealable caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates. A common procedure involves rinsing with ethanol and drying under a stream of nitrogen. For more rigorous cleaning, substrates can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment ).
-
Solution Preparation: Prepare a dilute solution of this compound in ethanol. A typical concentration is in the range of 1 mM.
-
Immersion: Immerse the clean gold substrates into the disulfide solution in a clean vial. Ensure the entire gold surface is submerged.
-
Incubation: Seal the vial and allow the self-assembly to proceed for an extended period, typically 24-48 hours, to ensure the formation of a well-ordered monolayer[1].
-
Rinsing: After incubation, remove the substrates from the solution using clean tweezers and thoroughly rinse them with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the substrates under a gentle stream of nitrogen gas.
-
Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination.
Characterization Techniques
STM provides real-space images of the monolayer with atomic or molecular resolution, revealing the surface structure and packing of the molecules.
Instrumentation:
-
Scanning Tunneling Microscope
-
Atomically sharp tip (e.g., electrochemically etched tungsten or platinum-iridium)
Procedure:
-
Sample Mounting: Securely mount the SAM-coated gold substrate onto the STM sample holder.
-
Tip Preparation: Use a sharp, stable STM tip. Tips can be prepared by electrochemical etching[3].
-
Imaging Parameters:
-
Image Acquisition: Scan the tip across the surface and record the tunneling current or the tip height to generate a topographic image of the monolayer.
-
Image Analysis: Analyze the STM images to determine the lattice parameters of the molecular arrangement and identify any defects in the monolayer.
XPS is used to determine the elemental composition and chemical states of the atoms within the top few nanometers of the surface.
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα)
-
Ultra-high vacuum (UHV) chamber
Procedure:
-
Sample Introduction: Introduce the SAM-coated gold substrate into the UHV chamber of the XPS system.
-
X-ray Irradiation: Irradiate the sample with X-rays of a known energy.
-
Photoelectron Detection: Measure the kinetic energy and number of emitted photoelectrons using an electron energy analyzer.
-
Spectral Analysis:
-
Survey Scan: Acquire a wide energy range spectrum to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire detailed spectra of the core level regions of interest (e.g., S 2p, C 1s, Au 4f).
-
Data Processing: Fit the high-resolution spectra with appropriate peak shapes to determine the binding energies and relative atomic concentrations of the different chemical species.
-
Visualizing the Process: From Theory to Experiment
To better illustrate the workflow and logical connections in the study of these monolayers, the following diagrams are provided.
Conclusion
The study of this compound monolayers on gold surfaces reveals a fascinating interplay between theoretical predictions and experimental observations. While DFT calculations provide a powerful framework for understanding the fundamental interactions at the molecular level, experimental techniques like STM and XPS are indispensable for validating these models and revealing the real-world structure and properties of these interfaces. The convergence of data from both domains is crucial for advancing our ability to design and fabricate novel functional materials with tailored properties for a wide range of applications. This guide serves as a starting point for researchers to navigate the complexities of this system and to inspire further investigations into the rich science of self-assembled monolayers.
References
Benchmarking 4-Biphenylyl disulfide against other aromatic disulfides for specific applications
An Objective Comparison of 4-Biphenylyl Disulfide Against Other Aromatic Disulfides for Advanced Applications in Drug Development and Materials Science.
In the landscape of drug development and advanced materials, the selection of appropriate chemical moieties is paramount to achieving desired therapeutic efficacy and material properties. Aromatic disulfides, with their reversible disulfide bonds, have emerged as critical components in the design of stimuli-responsive systems. This guide provides a comprehensive comparison of this compound against two other commonly utilized aromatic disulfides: diphenyl disulfide and 4,4'-dipyridyl disulfide. The following sections detail their synthesis, key performance metrics in relevant applications, and the experimental protocols to enable researchers to make informed decisions for their specific needs.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these disulfides is crucial for predicting their behavior in different environments. The table below summarizes key properties of the three compounds.
| Property | This compound | Diphenyl Disulfide | 4,4'-Dipyridyl Disulfide |
| Molecular Formula | C₂₄H₁₈S₂ | C₁₂H₁₀S₂ | C₁₀H₈N₂S₂ |
| Molecular Weight | 370.53 g/mol | 218.33 g/mol | 220.31 g/mol |
| Appearance | White to off-white powder | Colorless crystals | Pale yellow powder |
| Melting Point | 185-187 °C | 58-60 °C | 73-76 °C |
| Solubility | Soluble in organic solvents like THF, CH₂Cl₂ | Soluble in ether, benzene, carbon disulfide, THF; Insoluble in water[1] | Soluble in ethanol |
Synthesis and Characterization
The synthesis of these aromatic disulfides typically involves the oxidation of the corresponding thiols. Below are representative protocols for their preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Biphenylthiol
-
Iodine (I₂)
-
Ethanol
Procedure:
-
Dissolve 4-biphenylthiol in ethanol.
-
Add a solution of iodine in ethanol dropwise to the thiol solution while stirring at room temperature.
-
Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum.
Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the biphenyl protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry: To verify the molecular weight of the compound.
Experimental Protocol: Synthesis of Diphenyl Disulfide
Diphenyl disulfide is commonly prepared by the oxidation of thiophenol.[1]
Materials:
-
Thiophenol
-
Hydrogen Peroxide (H₂O₂) or Iodine (I₂)
-
Ethanol (if using iodine)
Procedure (using Iodine):
-
Dissolve thiophenol in ethanol.
-
Add a solution of iodine in ethanol dropwise with stirring.
-
Continue stirring at room temperature until the reaction is complete.
-
Collect the precipitated diphenyl disulfide by filtration.
-
Wash with cold ethanol and dry under vacuum.[1]
Experimental Protocol: Synthesis of 4,4'-Dipyridyl Disulfide
4,4'-Dipyridyl disulfide is synthesized through the oxidative dimerization of 4-thiopyridine.
Materials:
-
4-Thiopyridine
-
An oxidizing agent (e.g., hydrogen peroxide, air)
-
A suitable solvent (e.g., water, ethanol)
Procedure (General):
-
Dissolve 4-thiopyridine in the chosen solvent.
-
Introduce the oxidizing agent under controlled conditions (e.g., bubbling air through the solution or dropwise addition of H₂O₂).
-
Monitor the reaction for completion.
-
Isolate the 4,4'-dipyridyl disulfide product by filtration or extraction.
-
Purify by recrystallization if necessary.
Performance in Specific Applications
The choice of an aromatic disulfide is often dictated by its performance in a specific application. Here, we compare their potential in two key areas: redox-responsive drug delivery and self-healing polymers.
Redox-Responsive Drug Delivery
Disulfide bonds are attractive for drug delivery systems as they can be cleaved in the reducing environment of the cytoplasm, particularly due to the high concentration of glutathione (GSH).[2][3] This allows for targeted drug release within cells. The rate of this thiol-disulfide exchange is a critical parameter.
Conceptual Experimental Workflow for Thiol-Disulfide Exchange Kinetics:
Comparative Performance:
| Aromatic Disulfide | Expected Reactivity with Thiols | Rationale |
| This compound | Moderate | Bulky biphenyl groups may cause steric hindrance. |
| Diphenyl Disulfide | Moderate to High | Less sterically hindered than this compound. |
| 4,4'-Dipyridyl Disulfide | High | Electron-withdrawing nature of pyridine rings activates the disulfide bond. |
Self-Healing Polymers
The dynamic nature of disulfide bonds allows for the creation of self-healing materials. When a material containing disulfide crosslinks is damaged, the bonds can break and reform, restoring the material's integrity. The efficiency of this process depends on the ease of disulfide bond exchange.
Mechanism of Disulfide-Based Self-Healing:
Comparative Performance:
The aromatic nature of the disulfides in this guide makes them suitable for imparting self-healing properties to polymers. The exchange reaction is often triggered by heat or light.
-
This compound: The rigid biphenyl units can enhance the mechanical properties of the polymer. The self-healing efficiency will depend on the mobility of the polymer chains and the kinetics of the disulfide exchange.
-
Diphenyl Disulfide: Has been successfully used to create self-healing epoxy networks.
-
4,4'-Dipyridyl Disulfide: The polarity of the pyridine rings could influence the polymer's properties and interactions.
Direct comparative studies are needed to definitively rank the self-healing efficiency imparted by these different crosslinkers. However, the general principles suggest that all three are viable candidates for creating self-healing materials.
Conclusion
This compound presents an intriguing alternative to more common aromatic disulfides for applications in drug delivery and self-healing materials. Its larger aromatic structure may offer advantages in terms of tuning mechanical properties and influencing intermolecular interactions within a polymer matrix. However, the lack of direct comparative data on its reactivity and performance necessitates further experimental investigation. This guide provides the foundational information and experimental frameworks for researchers to conduct such comparative studies and unlock the full potential of this compound in their specific research endeavors.
References
Safety Operating Guide
Proper Disposal of 4-Biphenylyl Disulfide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and scientists handling 4-biphenylyl disulfide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, consolidating critical safety and logistical information.
Summary of Key Safety and Disposal Information
Waste this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations. The primary disposal method involves collection in a designated, properly labeled, and sealed container for removal by a licensed chemical waste disposal company.[2][3]
Quantitative Data from Structurally Similar Compounds
The following table summarizes key quantitative data from safety data sheets of analogous disulfide compounds, which should be considered as indicative for this compound in the absence of specific data.
| Property | Diphenyl disulfide | Bis(4-methoxyphenyl) disulfide | 4,4'-Dithiodianiline | Bis(2-aminophenyl) disulfide |
| CAS Number | 882-33-7 | 5335-87-5 | 722-27-0 | 1141-88-4 |
| Molecular Formula | C₁₂H₁₀S₂ | C₁₄H₁₄O₂S₂ | C₁₂H₁₂N₂S₂ | C₁₂H₁₂N₂S₂ |
| Melting Point | 58 - 61 °C[1] | 41-45 °C | Not Available | 91 - 92 °C |
| Boiling Point | 191 - 192 °C @ 15 mmHg[1] | Not Available | Not Available | Not Available |
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) | H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long lasting effects) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] | H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects) |
Experimental Protocols: Disposal Procedures
The following protocols outline the step-by-step process for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[5]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]
Step 2: Waste Collection
-
Container: Use a designated, leak-proof, and sealable container for solid chemical waste. The container must be compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Collection: Carefully transfer the waste this compound into the designated container using a scoop or spatula. Avoid generating dust.[1]
-
Sealing: Securely seal the container lid.
Step 3: Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into the designated hazardous waste container.[1] For liquid spills, use an inert absorbent material to soak up the substance.
-
Decontamination: Clean the spill area with soap and water.
-
Waste: All contaminated materials (e.g., paper towels, absorbent pads) must be placed in the hazardous waste container.
Step 4: Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal Request: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Biphenylyl disulfide
Essential Safety and Handling Guide for 4-Biphenylyl Disulfide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally similar compounds, including diphenyl disulfide and various substituted biphenyl disulfides. It is imperative to handle this chemical with caution and to consult with a qualified safety professional for a comprehensive risk assessment.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for analogous compounds.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Use |
| Eyes/Face | Safety Goggles or Glasses | Should conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. Must be worn at all times in the laboratory. |
| Skin | Chemical-resistant Gloves | Nitrile or other suitable resistant gloves should be worn. Inspect gloves for integrity before each use. |
| Laboratory Coat | A standard lab coat should be worn to protect street clothing. | |
| Protective Clothing | For larger quantities or where there is a risk of significant spillage, additional protective clothing may be necessary. | |
| Respiratory | Respirator | If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] Ensure proper fit and training. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6] Seek medical attention.[2][5][6] |
| Skin Contact | Remove contaminated clothing.[2][4] Wash skin with plenty of soap and water for at least 15 minutes.[2][4][5] If skin irritation occurs, get medical advice/attention.[2][4] |
| Inhalation | Move the exposed person to fresh air.[2][5] If not breathing, give artificial respiration.[2][5] If breathing is difficult, give oxygen.[2] Seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]
-
The material may be suitable for removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains or sewer systems.[2]
Contaminated Packaging Disposal:
-
Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
